cytoskeleton protein, 33 kDa
Description
Overview of Cytoskeletal Protein Families and Their Cellular Significance
The cytoskeleton is primarily composed of three main types of protein filaments: microfilaments, microtubules, and intermediate filaments. wikipedia.orgkhanacademy.org Each type is built from distinct protein subunits and possesses unique properties and functions.
Microfilaments , with a diameter of about 7 nm, are polymers of the protein actin. khanacademy.org They are essential for muscle contraction, cell motility, and the formation of cellular protrusions. wikipedia.org
Microtubules , the largest of the cytoskeletal filaments at approximately 25 nm in diameter, are composed of tubulin proteins. khanacademy.org They play a vital role in intracellular transport, cell division, and the structure of cilia and flagella. wikipedia.org
Intermediate filaments , with a diameter of around 10 nm, are a more diverse group of proteins, including keratins and lamins. oregonstate.education They provide mechanical strength to cells and tissues and help organize the internal structure of the cell. wikipedia.orgoregonstate.education
Beyond these core filament-forming proteins, a vast array of cytoskeleton-associated proteins (CAPs) regulate the assembly, disassembly, and organization of the cytoskeletal network. These accessory proteins are critical for the dynamic nature of the cytoskeleton and its ability to respond to cellular signals. qiagen.commolbiolcell.org
Identification and Classification of Cytoskeleton-Associated Proteins by Molecular Mass
Historically, one of the primary methods for identifying and classifying proteins has been through their molecular mass, determined by techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). This method separates proteins based on their size, allowing researchers to identify proteins of a specific molecular weight, such as 33 kDa.
Several cytoskeleton-associated proteins have a molecular weight in the range of 33 kDa. One of the most prominent is tropomyosin . scbt.comscbt.comnih.gov Specifically, certain isoforms of tropomyosin, such as α, β, and γ, have a predicted molecular weight of 33 kDa. scbt.comscbt.com Tropomyosins are coiled-coil dimers that bind along the length of actin filaments, playing a crucial role in regulating muscle contraction and stabilizing actin filaments in non-muscle cells. wikipedia.orgresearchgate.net
Another protein identified in this mass range is a 33 kDa protein that binds to the sodium channel in neurons, suggesting an interaction between the cytoskeleton and ion channels. nih.gov Additionally, research has identified a 33 kDa protein in hydra and mammalian cells that is associated with cytoskeletal structures and appears to be involved in cell cycle events. nih.govbiologists.com The epiplasmins, a set of cortical proteins in Paramecium, also include components in the 33 kDa range. biologists.com
It is important to note that while molecular mass is a useful initial identifier, it does not solely define a protein. Further characterization through sequencing, antibody recognition, and functional assays is necessary for definitive identification.
Rationale for Focusing on the 33 kDa Cytoskeleton Protein in Cellular Biology Research
The focus on 33 kDa cytoskeleton proteins stems from their involvement in fundamental cellular processes. The study of these proteins provides insights into:
Regulation of Actin Dynamics: Tropomyosin isoforms, with their ~33 kDa molecular weight, are key regulators of the actin cytoskeleton. nih.gov They control the interaction of actin with myosin in muscle contraction and influence the binding of other actin-binding proteins, thereby specifying the function of different actin filament populations. wikipedia.orgstudysmarter.co.uk
Ion Channel Function and Localization: The discovery of a 33 kDa cytoskeletal protein that binds to sodium channels highlights a potential mechanism for the nonrandom distribution of these channels in neurons. nih.gov This interaction could be crucial for the proper functioning of the nervous system.
Cell Division and Cycle Regulation: The identification of a 33 kDa protein that reorganizes during mitosis and contains a phosphorylation motif for a key cell cycle kinase suggests its role in the profound cellular changes that occur during cell division. nih.govbiologists.com
Hepatocarcinogenesis: A 33-kDa isoform of Annexin A3 (ANXA3) has been shown to contribute to the development of liver cancer by affecting various signaling pathways and the organization of the F-actin cytoskeleton. nih.gov
Historical Context of Major 33 kDa Cytoskeleton Protein Discoveries and Related Findings
The journey to understand 33 kDa cytoskeleton proteins has been marked by key discoveries that have progressively illuminated their roles.
The initial characterization of tropomyosin as a component of muscle thin filaments laid the groundwork for understanding its regulatory function in muscle contraction. uoa.gr Subsequent research revealed the existence of numerous tropomyosin isoforms generated by alternative splicing, with many falling into the 33 kDa range. wikipedia.org This discovery expanded the known functions of tropomyosin beyond muscle cells to include the regulation of the cytoskeleton in a wide variety of cell types. wikipedia.orgnih.gov
In 1988, a significant finding was the identification of a 33-kilodalton cytoskeletal protein (p33) that exhibited high-affinity binding to purified sodium channels from the rat brain. nih.gov This study, utilizing blot overlay techniques, provided direct evidence for a protein-protein interaction between the cytoskeleton and a vital membrane protein. nih.gov
A few years later, in 1991, another 33 kDa protein was identified in hydra and mammalian cells. nih.gov This protein showed homology to the laminin (B1169045) binding protein and was found to colocalize with filamentous structures that undergo reorganization during mitosis, linking the cytoskeleton to cell cycle regulation. nih.govbiologists.com
These discoveries, among others, have underscored the importance of investigating proteins within this specific molecular weight class to unravel the intricate workings of the cytoskeleton and its diverse cellular functions.
Properties
CAS No. |
147994-08-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Synonyms |
cytoskeleton protein, 33 kDa |
Origin of Product |
United States |
Molecular and Structural Characteristics of the 33 Kda Cytoskeleton Protein
Gene Expression and Transcriptional Regulation
The expression of genes encoding 33 kDa cytoskeleton-associated proteins is tightly regulated, reflecting their diverse roles in cellular processes. For instance, a specific 33 kDa protein identified in Hydra vulgaris is encoded by a single mRNA species of 1.2 kilobases. biologists.comnih.gov The gene for this protein appears as a single copy within the hydra genome. biologists.com In humans, the gene VAPA encodes for the VAMP Associated Protein A, also known as VAP-A or VAP-33. genecards.org Alternative splicing of this gene results in two different transcript variants, leading to distinct protein isoforms. genecards.org This suggests a mechanism for generating functional diversity from a single gene. In Drosophila melanogaster, the VAMP-associated protein of 33 kDa (Vap33) is expressed in various tissues, including the adult head and heart, and is involved in processes like synapse organization and cytoplasmic microtubule organization. nih.gov The regulation of these genes is critical, as evidenced by studies on calponin 2 (a 34-37 kDa protein), where cytoskeleton tension can modulate the transcription of its corresponding gene (CNN2). nih.gov
Primary Amino Acid Sequence and Domain Architecture
The primary structure of 33 kDa cytoskeleton proteins dictates their function and interactions. A notable example is a 33 kDa protein from hydra, which consists of 294 amino acids with a calculated molecular mass of 32.8 kDa. biologists.comnih.gov Its amino acid sequence reveals an intracellular localization, lacking any hydrophobic stretches long enough to serve as a transmembrane domain. biologists.com The architecture of these proteins is often modular, featuring conserved domains that mediate specific interactions.
Conservation of Specific Domains (e.g., Major Sperm Protein (MSP) Domain, PDZ Domain)
Major Sperm Protein (MSP) Domain: A key feature in some 33 kDa cytoskeleton-associated proteins, such as the Vesicle-Associated Membrane Protein (VAMP)-associated proteins (VAPs), is the N-terminal MSP domain. nih.govsdbonline.org VAPs, including VAP-A (VAP-33), are integral membrane proteins of the endoplasmic reticulum. genecards.orgnih.gov The MSP domain itself is a small, evolutionarily conserved module of about 120-125 amino acids that adopts an immunoglobulin-like seven-stranded β-sandwich fold. sdbonline.orgebi.ac.uk This domain is crucial for mediating protein-protein interactions, such as the binding of VAP-B to various lipid-transfer proteins that contain an FFAT motif. nih.govnih.gov
PDZ Domain: Another critical domain found in this class of proteins is the PDZ domain. Syntenin, a 33 kDa protein, contains two such domains. nih.gov PDZ domains are highly conserved protein-protein interaction modules that typically bind to the C-terminal motifs of target proteins. wikipedia.org They are instrumental in organizing signaling complexes and anchoring receptor proteins to the cytoskeleton. wikipedia.orgbiorxiv.org The two PDZ domains of syntenin can bind independently to different target peptides, allowing it to act as a scaffold, for instance, by linking syndecan-mediated signaling to the regulation of the actin cytoskeleton via merlin. nih.gov
Identification of Motifs (e.g., SPLR-sequence phosphorylation motif)
Specific motifs within the amino acid sequences of 33 kDa cytoskeleton proteins serve as signals for post-translational modifications, which can regulate their function. A 33 kDa protein isolated from hydra contains the sequence SPLR at position 152. biologists.com This sequence is a consensus phosphorylation motif for the p34cdc2 kinase, a key regulator of the cell cycle. biologists.comnih.gov The phosphorylation of this site is hypothesized to trigger the protein's dissociation from actin-containing filaments, leading to its reorganization during mitosis. biologists.com The protein also contains other putative phosphorylation sites for protein kinase C and casein kinase II, indicating complex regulation. biologists.com
Structural Elucidation and Conformational Dynamics
The function of 33 kDa cytoskeleton proteins is intrinsically linked to their three-dimensional structure and their ability to self-assemble and interact with other proteins.
In Vitro Studies on Protein Self-Assembly and Oligomerization (e.g., VAP protein oligomerization, FilP network formation)
VAP protein oligomerization: In vitro studies have shown that VAP proteins can form oligomers. VAP-B, for example, exists mainly as a dimer in mammalian cells, and its oligomerization is primarily mediated by its coiled-coil domain. nih.govresearchgate.net While the transmembrane domain contains a GXXXG dimerization motif, this motif alone is insufficient to drive full oligomerization. nih.govresearchgate.net Interestingly, the oligomerization of the wild-type VAP-B is independent of its MSP domain. nih.gov However, a mutation (P56S) linked to amyotrophic lateral sclerosis enhances the propensity of the MSP domain to aggregate by exposing hydrophobic patches, which in turn facilitates the oligomerization of the full-length protein. nih.govnih.gov
FilP network formation: FilP, a bacterial intermediate filament (IF)-like protein from Streptomyces coelicolor with a molecular weight corresponding to approximately 33 kDa, demonstrates remarkable self-assembly properties in vitro. diva-portal.orglife-science-alliance.org In the absence of any cofactors, FilP can self-assemble into two distinct structures: filament bundles with a characteristic 60 nm periodicity and interconnected hexagonal meshworks. diva-portal.orglife-science-alliance.orgresearchgate.net The formation of these networks is influenced by the buffer conditions; for instance, the presence of monovalent cations like K+ and Na+ can trigger the formation of the meshwork structure. life-science-alliance.orgbenthamdirect.com This ability to form extensive networks provides a direct explanation for its role in conferring mechanical rigidity and elasticity to the cell. pnas.org
Structural Analysis of Protein-Protein Interaction Interfaces
The analysis of interaction interfaces provides insight into the specificity and function of these protein complexes.
VAP-FFAT Interaction: The MSP domain of VAP proteins serves as a binding platform for proteins containing a "two phenylalanines in an acidic tract" (FFAT) motif. nih.govfrontiersin.org Structural studies show that the P56S mutation in VAP-B, while not directly affecting the binding of FFAT motifs to the isolated MSP domain, can perturb this interaction in the context of the full-length, oligomerized protein by likely reducing the accessibility of the binding site. nih.govfrontiersin.org
PDZ Domain-Peptide Interaction: The PDZ domains of syntenin exhibit specificity in their interactions. The first PDZ domain (PDZ1) can bind peptides from classes I and III, while the second (PDZ2) interacts with classes I and II peptides. nih.gov This differential binding allows syntenin to act as a versatile scaffolding protein, connecting different signaling pathways. For example, PDZ2 binds to syndecan-4, while PDZ1 binds to the tumor suppressor merlin, thereby physically linking the two. nih.gov Similarly, PDZ domains in proteins like PSD-95 are crucial for clustering receptors and organizing signaling complexes at the synapse. acs.org
FilP Interactions: The bacterial protein FilP interacts with DivIVA, a key component of the polarisome complex that directs apical growth in Streptomyces. This interaction is spatially restricted and leads to the formation of apical gradients of the FilP cytoskeleton, providing mechanical support to the growing hyphal tip. pnas.org
Post-Translational Modifications (PTMs) and Their Impact on Protein Properties
The activity of the 33 kDa cytoskeleton protein, cofilin, is exquisitely regulated by a diverse array of post-translational modifications (PTMs). These modifications serve as molecular switches, dynamically altering the protein's structure and function in response to various cellular signals. PTMs play a crucial role in dictating cofilin's ability to interact with actin filaments, thereby controlling cytoskeletal reorganization. Key PTMs include phosphorylation, acetylation, ubiquitination, glycosylation, and a range of other emerging modifications. mdpi.comnih.gov
Phosphorylation and Dephosphorylation Cascades
Phosphorylation is the most extensively studied PTM of cofilin. The phosphorylation state of cofilin is a critical determinant of its activity, with phosphorylation generally leading to inactivation and dephosphorylation causing activation. This dynamic process is controlled by specific kinases and phosphatases.
Key Kinases and Their Effects:
LIM kinases (LIMK1 and LIMK2): These are the primary kinases responsible for phosphorylating cofilin at its serine-3 (Ser3) residue. biologists.comnih.govresearchgate.net This phosphorylation event inhibits cofilin's ability to bind to and depolymerize actin filaments. researchgate.net LIMKs themselves are regulated by upstream signaling pathways involving Rho family GTPases, such as Rac and Rho, and their downstream effectors like p21-activated kinases (PAKs) and Rho-associated protein kinase (ROCK). biologists.comnih.gov
Testicular protein kinases (TESKs): Similar to LIMKs, TESKs also phosphorylate cofilin at Ser3, leading to its inactivation. nih.govnih.gov The activation pathways for TESKs appear to be distinct from those of LIMKs. sdbonline.org
p34cdc2 kinase: While the provided search results focus primarily on LIMK and TESK, the general principle of kinase-mediated phosphorylation applies. Further research would be needed to detail the specific role of p34cdc2 kinase in cofilin phosphorylation.
Key Phosphatases and Their Effects:
Slingshot (SSH) family of phosphatases: These phosphatases, including SSH1, are responsible for dephosphorylating cofilin at Ser3, thereby reactivating it. nih.govnih.govfrontiersin.org The activity of SSH can also be regulated, for instance, by phosphorylation by PAK4 and protein kinase D1. frontiersin.org
Chronophin: This phosphatase is highly specific for cofilin and plays a role in its reactivation through dephosphorylation. nih.govfrontiersin.org
The interplay between these kinases and phosphatases allows for precise spatial and temporal control of cofilin activity, which is essential for processes like the formation of membrane protrusions during cell migration. frontiersin.org Interestingly, in some contexts, such as in metastatic carcinoma cells stimulated with epidermal growth factor (EGF), an increase in cofilin activity can occur concurrently with an increase in phosphorylated cofilin, suggesting that dephosphorylation is not the sole mechanism for initiating cofilin activity in all cellular scenarios. biologists.com
Table 1: Key Regulators of Cofilin Phosphorylation
| Regulator Type | Specific Protein | Effect on Cofilin | Key Upstream/Downstream Effectors |
| Kinase | LIMK1/LIMK2 | Phosphorylates at Ser3, inactivating cofilin. biologists.comnih.govresearchgate.net | Activated by Rac, Rho, PAKs, ROCK. biologists.comnih.gov |
| Kinase | TESK | Phosphorylates at Ser3, inactivating cofilin. nih.govnih.gov | Distinct activation pathways from LIMKs. sdbonline.org |
| Phosphatase | Slingshot (SSH) | Dephosphorylates at Ser3, activating cofilin. nih.govfrontiersin.org | Can be inactivated by PAK4 and protein kinase D1. frontiersin.org |
| Phosphatase | Chronophin | Dephosphorylates at Ser3, activating cofilin. nih.govfrontiersin.org | Highly specific for cofilin. |
Acetylation and Deacetylation Mechanisms
Acetylation is another important PTM that modulates cofilin's function and its interaction with other proteins.
Acetylation Sites and Effects: Mass spectrometry has revealed that cofilin can be acetylated on all four of its lysine (B10760008) (K) residues (K33, K44, K96, and K144). nih.gov Acetylation of cofilin appears to favor its interaction with cortactin, another key protein involved in regulating the actin cytoskeleton. nih.gov In contrast, phosphorylation of cofilin at Ser3 diminishes this interaction. nih.gov This suggests an inverse relationship between phosphorylation and acetylation in regulating cofilin's binding partners. nih.gov
Role in Cellular Processes: The interplay between cofilin acetylation and phosphorylation is crucial for processes like podosome belt formation in osteoclasts, which is essential for bone resorption. nih.gov An acetylated mimic of cofilin was able to rescue podosome belt formation in cells lacking cofilin, highlighting the functional importance of this modification. nih.gov
Deacetylation: The histone deacetylase 6 (HDAC6) is involved in the deacetylation of cortactin, and the interaction between cortactin and HDAC6 is regulated by cofilin. nih.gov While not explicitly stated for cofilin in the provided results, the involvement of HDAC6 in the cortactin-cofilin interaction complex suggests it may also play a role in cofilin deacetylation. Further research is needed to fully elucidate the enzymes responsible for cofilin deacetylation.
The regulation of actin dynamics by acetylation extends beyond cofilin, with actin itself being subject to this modification, which can affect its polymerization and interaction with proteins like formins and Arp2/3. rupress.orgnih.gov
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination, the process of attaching ubiquitin molecules to a protein, can target cofilin for degradation by the proteasome, thereby regulating its cellular levels.
Tyrosine Phosphorylation as a Trigger: A key trigger for cofilin ubiquitination is the phosphorylation of tyrosine residue 68 (Y68) by the viral Src (v-Src) kinase. nih.govthebiogrid.orgresearchgate.net This tyrosine phosphorylation event does not directly affect cofilin's actin-severing activity but instead marks it for degradation. nih.gov
Ubiquitin Ligases: The E3 ubiquitin ligases Cbl and AIP4 have been implicated in the ubiquitination of cofilin. nih.gov In the context of Epstein-Barr Virus (EBV)-positive nasopharyngeal carcinoma (NPC), the viral protein LMP2A can interfere with cofilin degradation by promoting the degradation of Cbl and Syk, a tyrosine kinase that can phosphorylate Cbl. nih.gov This leads to an accumulation of cofilin, which may enhance cancer cell migration and metastasis. nih.gov
Lysine Residues and Ubiquitin Chains: Cofilin can be ubiquitinated on several lysine residues, including K112, K19, K92, K144, and K164. researchgate.netmdpi.com The K63-linked ubiquitin chain modification of cofilin, potentially mediated by the AIP4 ubiquitin ligase, is thought to be involved in forming protein complexes that mediate various signaling pathways. mdpi.com
Proteasomal Degradation: Following ubiquitination, cofilin is targeted to the proteasome for degradation. nih.govresearchgate.net This process is a major pathway for regulating the expression levels of various cellular proteins, including cofilin. nih.gov The inhibition of the proteasome with agents like MG132 leads to the accumulation of ubiquitinated cofilin. nih.govresearchgate.net
Table 2: Regulation of Cofilin Ubiquitination and Degradation
| Regulatory Event | Key Proteins Involved | Outcome for Cofilin | Cellular Context/Significance |
| Tyrosine Phosphorylation | v-Src kinase | Phosphorylation at Y68 triggers ubiquitination. nih.govthebiogrid.org | Leads to degradation and affects cell spreading and migration. nih.gov |
| Ubiquitination | Cbl, AIP4 (E3 ligases) | Attachment of ubiquitin chains. nih.gov | Marks cofilin for proteasomal degradation. nih.gov |
| Interference with Degradation | EBV LMP2A protein | Promotes degradation of Cbl and Syk. nih.gov | Increased cofilin levels in nasopharyngeal carcinoma. nih.gov |
| Proteasomal Degradation | Proteasome | Degradation of ubiquitinated cofilin. nih.gov | Regulates cellular cofilin protein levels. nih.gov |
Glycosylation Patterns and Functional Consequences
Glycosylation, the attachment of sugar moieties to proteins, is another PTM that can influence cofilin's function, particularly in the context of cell motility and cancer.
O-GlcNAcylation: Cofilin can be modified by O-linked N-acetylglucosamine (O-GlcNAc), a process catalyzed by the enzyme O-GlcNAc transferase (OGT). nih.gov This modification has been identified as a key regulator of cell mobility, particularly in breast cancer. nih.gov
Site of Glycosylation: The specific site of O-GlcNAcylation on cofilin has been identified as serine-108 (Ser-108). nih.gov
Functional Impact: O-GlcNAcylation of cofilin at Ser-108 is crucial for its correct localization to invadopodia, which are actin-rich protrusions at the leading edge of invasive cancer cells. nih.gov The loss of this glycosylation leads to the destabilization of invadopodia and impairs the invasive capabilities of breast cancer cells. nih.gov Interestingly, this modification does not seem to affect cofilin's actin-severing activity or its localization to lamellipodia. nih.gov This highlights a specific role for O-GlcNAcylation in fine-tuning cofilin's function in cell invasion. nih.govnih.gov
Cellular Localization and Dynamic Reorganization
Subcellular Distribution and Compartmentalization
Various studies have pinpointed 33 kDa cytoskeletal proteins to specific intracellular locales. A notable example is a 33 kDa protein that exhibits a strictly intracellular location and is associated with filamentous structures within the cell. nih.govbiologists.com This particular protein is neither extracellular nor transmembrane. nih.govbiologists.com Further research has identified a 33-kilodalton cytoskeletal protein, designated p33, which displays a high affinity for the voltage-sensitive sodium channel, suggesting its localization at the plasma membrane in neurons. nih.govacs.org This p33 protein is found in various tissues, with the highest levels in the lung and spleen, and lower levels in the brain, peripheral nerve, skeletal muscle, liver, and testes. nih.gov
The distribution of these proteins can also be seen in their association with specific organelles. For instance, a 33 kDa protein band is observed to be enhanced in human embryonic epithelium cells when they adapt to a hypertonic environment. This protein is predominantly found in the cytosol, but a fraction is also associated with the 150,000 g pellet, requiring detergents for extraction, which suggests a potential interaction with membrane phospholipids (B1166683) or other hydrophobic structures. nih.gov While direct evidence for the association of a 33 kDa protein with the endoplasmic reticulum in the context of VAP proteins is not explicitly detailed in the provided sources, the interaction of cytoskeletal components with the ER is a well-established concept for cellular organization. Similarly, the association of certain cytoskeletal proteins with the nuclear periphery is crucial for maintaining nuclear shape and organizing chromatin. nih.gov
The subcellular location of 33 kDa cytoskeletal proteins can change dramatically in response to cellular activities. For example, a 33 kDa protein that colocalizes with filamentous structures in non-dividing mammalian cells undergoes a significant relocation during cell division. nih.govbiologists.com As cells enter mitosis, this protein dissociates from these filaments and becomes concentrated in the central region of the cell. nih.govbiologists.com The presence of a consensus phosphorylation motif for the p34cdc2 kinase in this protein links its dynamic behavior directly to the events of the cell cycle. nih.gov
Another instance of dynamic change is observed in cells adapting to environmental stress. The expression of a 32.8 kDa protein is enhanced when cells are grown in a hypertonic medium, and this increase is reversible when the cells are returned to an isotonic medium, indicating a role in cellular adaptation. nih.gov
Integration into Cytoskeletal Filaments
Proteins in the 33 kDa range are known to be integral components of the three major types of cytoskeletal filaments: actin microfilaments, microtubules, and intermediate filaments.
Low molecular weight (LMW) isoforms of tropomyosin, which can have a molecular weight between 28 and 33 kDa, are well-known for their association with actin filaments. nih.gov Tropomyosins are rod-like dimers that form polymers along the length of actin filaments, where they play a "gatekeeper" role by regulating the access of other actin-binding proteins to the filament. nih.gov This association is crucial for the stability and function of various actin-based structures.
While direct experimental evidence detailing the specific localization of a 33 kDa protein in stress fibers, lamellipodia, filopodia, and pseudopods is not extensively covered in the provided search results, the fundamental role of actin-binding proteins in these structures is well-documented. nih.govnih.gov These dynamic structures are essential for cell motility, and their formation and disassembly are tightly regulated by a host of actin-binding proteins. nih.gov
The interaction of 33 kDa proteins with microtubule networks is an area of active research. While the provided information does not offer a specific example of a 33 kDa protein that directly binds to microtubules, the broader family of microtubule-associated proteins (MAPs) includes proteins of various sizes that regulate microtubule dynamics. nih.govyoutube.com These proteins are involved in the stability and assembly of microtubules and can mediate their interaction with other cellular components. youtube.com For instance, some MAPs are known to be involved in the structure of centrosomes and the function of cilia and flagella. youtube.com
The cytoskeleton is an interconnected network where different filament systems work in concert. northwestern.eduaps.org Intermediate filaments, such as those made of desmin or neurofilaments, are linked to other cellular structures, including other cytoskeletal filaments, through various cross-linking proteins. nih.govnorthwestern.edu Although a specific 33 kDa protein that directly links to desmin or neurofilaments is not identified in the provided search results, the principle of such interactions is established. For example, plectin is a large protein that can link intermediate filaments to microtubules and actin filaments, as well as to the nuclear and plasma membranes. nih.gov It is plausible that smaller proteins, in the 33 kDa range, could also play a role in mediating these crucial connections within the cytoskeletal network.
Data Tables
Table 1: Research Findings on 33 kDa Cytoskeletal Proteins
| Protein Description | Key Findings | Cellular Processes | Associated Structures |
|---|---|---|---|
| 33 kDa protein with laminin-binding protein homology | Strictly intracellular; colocalizes with filamentous structures. nih.govbiologists.com | Cell cycle (mitosis). nih.govbiologists.com | Filamentous structures. nih.govbiologists.com |
| p33 (33-kilodalton cytoskeletal protein) | High affinity for voltage-sensitive sodium channels. nih.govacs.org | Neuronal signaling. nih.govacs.org | Plasma membrane in neurons. nih.govacs.org |
| 32.8 kDa protein in human embryonic epithelium | Expression is enhanced in hypertonic medium. nih.gov | Cellular adaptation to stress. nih.gov | Cytosol and membrane-associated pellet. nih.gov |
Compound and Protein Table
| Name | Type |
| Actin | Protein |
| Desmin | Protein |
| Lamin B | Protein |
| Neurofilaments | Protein |
| p34cdc2 kinase | Protein |
| Plectin | Protein |
| Tropomyosin | Protein |
| VAP proteins | Protein |
Mechanisms of Dynamic Remodeling
The 33 kDa cytoskeleton-associated protein undergoes significant structural and locational changes, which are tightly regulated by complex cellular machinery. These remodeling events are essential for the cell to adapt and respond to its changing internal state and external environment.
Regulation during Cell Cycle Progression (e.g., mitotic reorganization)
The progression of the cell cycle necessitates dramatic and precisely orchestrated rearrangements of the cytoskeleton, and the 33 kDa protein is an active participant in these events. biologists.com Research has identified a 33 kDa protein that exhibits distinct localization patterns depending on the cell cycle phase. biologists.comnih.gov
In non-dividing, or interphase, mammalian cells, this protein is observed to colocalize with filamentous structures, indicating its integration into the stable cytoskeletal network of the resting cell. biologists.com However, as the cell enters mitosis, a significant reorganization occurs. The 33 kDa protein dissociates from these peripheral filaments and becomes concentrated in the central region of the cell. biologists.com This translocation suggests a functional shift, potentially related to the formation of the mitotic spindle or the process of cytokinesis.
The regulation of this dynamic behavior is linked to key cell cycle kinases. The amino acid sequence of this 33 kDa protein contains a consensus phosphorylation motif (SPLR-sequence) for the p34cdc2 kinase, a critical regulator of the G2/M transition and mitotic events. biologists.comnih.gov This suggests that the phosphorylation of the 33 kDa protein by p34cdc2 kinase is a likely mechanism driving its dissociation from cytoskeletal filaments and its reorganization during mitosis. biologists.com
Table 1: Regulation and Reorganization of the 33 kDa Cytoskeletal Protein During the Cell Cycle
| Cell Cycle Phase | Cellular Localization | Regulatory Mechanism | Associated Kinase |
| Interphase | Colocalized with filamentous structures | Association with cytoskeleton | - |
| Mitosis | Dissociated from filaments, concentrated centrally | Phosphorylation | p34cdc2 kinase |
Response to Intracellular and Extracellular Cues (e.g., mechanical stress, signaling gradients, wound repair)
The 33 kDa cytoskeletal protein is not only regulated by the internal clock of the cell cycle but also responds dynamically to a variety of signals from both within the cell and the extracellular environment.
Response to Mechanical and Osmotic Stress: Cells can experience mechanical stress, which requires the cytoskeleton to adapt. Tropomyosin isoforms, with a molecular weight of approximately 33 kDa (e.g., TPM1, TPM3, TPM4), are crucial regulators of the actin cytoskeleton's interaction with other proteins. nih.gov They are involved in stabilizing actin filaments and regulating their function, which is essential for tissues that undergo mechanical stress. nih.gov Furthermore, long-term adaptation to extracellular cues such as hypertonic stress has been shown to enhance the expression of a 33 kDa protein in human embryonic epithelial cells. nih.gov This protein is found primarily in the cytosol, but a fraction remains associated with cellular components that require detergents for extraction, suggesting a dynamic interaction with membranes or the cytoskeleton in response to environmental osmolarity. nih.gov Following sustained hyper-acetylation of microtubules in response to prolonged mechanical forces, there can be a compensatory response from other cytoskeletal components. nih.gov
Response to Injury and Wound Repair: The cytoskeleton plays a central role in wound repair, a process involving cell migration and contraction. nih.gov The 33 kDa protein Interleukin-33 (IL-33), a member of the IL-1 cytokine family, acts as a signaling molecule or "alarmin" released during cellular distress to orchestrate an immune response and promote tissue repair. mdbioproducts.com While not a structural protein itself, its signaling is critical for initiating cytoskeletal rearrangements in surrounding cells to facilitate healing. mdbioproducts.com In muscle tissue, a novel 33 kDa protein, PRR33, has been identified as a key factor in myogenesis and muscle regeneration following injury. researchgate.net PRR33 interacts with Desmin, a protein that organizes the cytoskeleton-mitochondria network, indicating its role in coordinating cellular architecture during tissue repair. researchgate.net The dynamic changes in the actin and myosin cytoskeleton are fundamental for proper single-cell wound repair. nih.gov
Table 2: Response of 33 kDa Proteins to Cellular Cues
| Cue | Specific 33 kDa Protein/Family | Cellular Response | Implied Function |
| Mechanical Stress | Tropomyosin isoforms (~33 kDa) | Regulation of F-actin interactions | Cytoskeletal stabilization |
| Hypertonic Stress | Unspecified 33 kDa protein | Enhanced protein expression | Adaptation to osmotic pressure |
| Tissue Injury | PRR33 | Interaction with Desmin, promotes myogenesis | Muscle regeneration |
| Cellular Distress / Wound | Interleukin-33 (IL-33) | Released as an "alarmin" signal | Initiation of wound healing response |
Functional Roles in Cellular Physiology and Homeostasis
Regulation of Cytoskeletal Assembly and Disassembly Kinetics
The cytoskeleton is a dynamic network of protein filaments that undergoes constant remodeling to meet the cell's needs. nih.gov This remodeling, which involves the rapid assembly and disassembly of filaments, is essential for various cellular functions, including cell migration, division, and morphogenesis. nih.gov The 33 kDa cytoskeleton protein is involved in regulating these kinetics, ensuring that cytoskeletal structures are formed and broken down in a controlled manner.
The formation of new actin filaments begins with a process called nucleation, which is the rate-limiting step in actin polymerization. nih.gov Several proteins facilitate this process. The Arp2/3 complex, for instance, nucleates branched actin networks, which are crucial for forming protrusions at the leading edge of migrating cells. researchgate.netnih.gov This complex is activated by Nucleation-Promoting Factors (NPFs) like proteins from the Wiskott-Aldrich Syndrome protein (WASP) family. pnas.orgpnas.org These activators induce a conformational change in the Arp2/3 complex, allowing it to bind to the side of an existing filament and initiate a new "daughter" filament at a 70-degree angle. researchgate.net
Formins, another class of nucleators, generate long, unbranched actin filaments. nih.gov They stabilize actin dimers or trimers, overcoming the instability of these early intermediates to promote filament growth. researchgate.net Proteins like the 33 kDa cytoskeleton protein can influence these nucleation events, thereby controlling the rate and location of actin polymerization to support cellular structures and dynamic processes.
| Nucleator | Activator/Regulator | Resulting Structure | Primary Cellular Function |
| Arp2/3 complex | WASP/WAVE family proteins | Branched (dendritic) actin networks | Lamellipodia formation, endocytosis |
| Formins | Rho GTPases | Long, unbranched actin filaments | Stress fibers, filopodia, contractile ring |
| Spire | Unknown | Unbranched actin filaments | Vesicle transport |
This table summarizes the key actin nucleators and their primary roles in the cell.
To maintain the dynamic nature of the cytoskeleton, actin filaments must be disassembled as needed. This process is too slow to occur spontaneously and is therefore accelerated by proteins with severing and depolymerizing activities. nih.gov The cofilin/ADF (Actin-Depolymerizing Factor) family of proteins plays a central role in this process. nih.gov Cofilin binds to actin filaments, inducing a conformational change that destabilizes the filament and leads to its severing. nih.gov This action creates more free filament ends, which can either be used for further polymerization or undergo depolymerization, releasing actin monomers that can be recycled for new filament growth. nih.govnih.gov
Another important protein family with severing capabilities is the gelsolin superfamily. nih.govnbi.dk Gelsolin, for example, can sever actin filaments and cap the newly created barbed ends to prevent their immediate re-elongation. jove.com These activities are crucial for the rapid remodeling of the actin cytoskeleton required for cell motility and other dynamic processes. nih.gov A 33 kDa protein with such capabilities would be a key regulator of actin filament turnover.
Contribution to Cell Morphology and Mechanical Integrity
The cytoskeleton provides the structural framework that determines a cell's shape and its ability to withstand mechanical stress. nih.govwikipedia.org It is an interconnected network of filaments that transmits both internal and external forces, influencing cellular behavior and integrity. nih.gov
The organization of the cytoskeleton is fundamental to establishing and maintaining cell shape and polarity—the asymmetric organization of cellular components and functions. nih.govresearchgate.net In many cells, the actin cytoskeleton is concentrated in a network just beneath the plasma membrane, known as the cell cortex, which provides mechanical support and dictates cell shape. wikipedia.org The polarized growth of cells, necessary for processes like directed migration, is driven by the localized assembly of actin filaments, which push the cell membrane forward. researchgate.net Microtubules also play a role by delivering polarity-regulating factors to specific cellular locations. nih.gov A 33 kDa cytoskeleton-associated protein contributes to this by modulating the local dynamics of these filament networks, thereby reinforcing cell shape and directing its polarity.
| Cytoskeletal Component | Primary Mechanical Role | Contribution to Cell Properties |
| Actin Filaments | Resist tension | Shape, cortical stiffness, motility |
| Microtubules | Resist compression | Shape, organelle positioning, intracellular transport |
| Intermediate Filaments | Bear tension | Mechanical strength, tissue integrity |
This table outlines the primary mechanical functions of the major cytoskeletal components.
Involvement in Cell Motility and Migration
Cell migration is a fundamental process in development, immune response, and wound healing, and it relies heavily on the dynamic remodeling of the actin cytoskeleton. nih.govmolbiolcell.orgjove.com The process of cell crawling involves a coordinated cycle of events: protrusion of the leading edge, adhesion to the substrate, contraction of the cell body, and retraction of the rear. jove.com
The protrusion of the leading edge, often in the form of a lamellipodium, is driven by the rapid polymerization of a branched actin network, nucleated by the Arp2/3 complex. helmholtz-hzi.de This growing network pushes the plasma membrane forward. jove.comhelmholtz-hzi.de Adhesion molecules then link the actin cytoskeleton to the extracellular matrix, providing the traction necessary for movement. molbiolcell.org Concurrently, myosin II-mediated contraction of the actin network at the rear of the cell pulls the cell body forward. molbiolcell.org The disassembly of actin filaments at the rear, facilitated by proteins like cofilin, allows for the recycling of actin monomers to the leading edge to sustain protrusion. molbiolcell.org A 33 kDa protein that regulates any of these steps—from actin polymerization at the front to disassembly at the rear—would be a critical component of the cell migration machinery.
Compound and Protein Table
| Name | Class/Family | Molecular Weight (if specified) |
| Actin | Protein | ~42 kDa |
| Tubulin | Protein | ~55 kDa (monomer) |
| Cofilin/ADF | Protein Family | ~15-22 kDa |
| Gelsolin | Protein | ~82 kDa |
| Arp2/3 complex | Protein Complex | ~220 kDa (total) |
| WASP/WAVE | Protein Family | Varies |
| Formins | Protein Family | Varies |
| Myosin II | Motor Protein | ~520 kDa (complex) |
Role in Intracellular Transport and Vesicular Trafficking
The cytoskeleton provides a network of tracks for the movement of organelles, vesicles, and macromolecules within the cell. nih.govyoutube.com This intracellular transport is crucial for maintaining cellular organization and function, including processes like secretion and signal transduction. nih.govyoutube.com
Long-distance transport within the cell is primarily mediated by microtubules, with motor proteins like kinesins and dyneins carrying cargo along these tracks. nih.govnih.govthno.org The regulation of this transport is complex, often involving scaffolding proteins that link motors to their cargo and coordinate their activity. nih.govnih.gov The dynein complex, which drives transport towards the cell center, includes light intermediate chains with molecular weights in the range of ~33–59 kDa. nih.gov These components are integral to the function of the motor protein complex. The cytoskeleton is also vital for the proper positioning and distribution of organelles such as mitochondria. nih.gov
Short-range transport, particularly in the cell periphery, often relies on the actin cytoskeleton and myosin motors. nih.govnih.gov The coordinated action of both microtubule- and actin-based transport systems ensures the efficient delivery of vesicles and organelles to their correct destinations. researchgate.net
Membrane contact sites are regions where the membranes of two organelles are held in close proximity, facilitating communication and the exchange of molecules like lipids and calcium. nih.gov The cytoskeleton plays a role in establishing and maintaining these contact sites. Research has identified a 33-kilodalton cytoskeletal protein (p33) that exhibits a high-affinity interaction with the voltage-sensitive sodium channel, an integral membrane protein. nih.gov This interaction suggests a role for p33 in anchoring the cytoskeleton to the plasma membrane, which is a form of membrane-cytoskeleton linkage critical for organizing membrane domains and signaling complexes. nih.gov The actin cytoskeleton, in particular, is known to connect to various membrane compartments, including the vacuole and the plasma membrane, thereby regulating organelle morphology and function. nih.gov
Participation in Cell Division and Cytokinesis
Cell division is a highly orchestrated process that depends on the dramatic reorganization of the cytoskeleton to form the mitotic spindle and, subsequently, the contractile ring for cytokinesis. researchgate.netyoutube.comnih.gov The mitotic spindle, composed of microtubules, is responsible for segregating chromosomes into the two daughter cells. nih.govwikipedia.org Following chromosome segregation, cytokinesis physically divides the cytoplasm. In animal cells, this is achieved by a contractile ring made of actin and myosin filaments. youtube.com
A 33 kDa protein with homology to the laminin-binding protein has been shown to be intimately involved in the cell cycle. nih.gov In non-dividing cells, this protein co-localizes with filamentous cytoskeletal structures. nih.gov However, during cell division, it dissociates from these structures and becomes concentrated in the central region of the cell. nih.gov This dynamic relocalization points to a direct role in the processes of mitosis or cytokinesis. The protein also contains a consensus phosphorylation motif for the p34cdc2 kinase, a key regulator of the cell cycle, further strengthening its link to cell division events. nih.gov
Table 2: Dynamic Localization of a 33 kDa Cytoskeletal Protein During the Cell Cycle
| Cell Cycle Phase | Localization of 33 kDa Protein | Implied Function |
| Interphase (Non-dividing) | Co-localized with filamentous structures | Structural support, anchoring |
| Mitosis (Dividing) | Dissociated from filaments, concentrated centrally | Participation in spindle formation or cytokinesis |
Modulation of Cell Adhesion and Cell-Matrix Interactions
Cells adhere to each other and to the extracellular matrix (ECM) through specialized adhesion complexes. nih.govnih.gov These connections are critical for tissue integrity and signaling. The cytoskeleton is physically linked to these adhesion sites, allowing for the transmission of mechanical forces and the integration of extracellular cues with intracellular responses. nih.govresearchgate.net
At cell-matrix adhesions, integrin receptors connect the ECM to the actin cytoskeleton via a complex of plaque proteins. nih.gov Similarly, at cell-cell junctions, cadherins are linked to the actin cytoskeleton. nih.govresearchgate.net A 33 kDa cytoskeletal protein has been identified that shows significant sequence homology to the laminin-binding protein. nih.gov Laminin (B1169045) is a major component of the basement membrane, a specialized form of the ECM. This homology strongly suggests that this 33 kDa protein is involved in linking the cytoskeleton to the ECM, thereby playing a role in cell-matrix adhesion and the cellular response to the extracellular environment. nih.gov The stability of both cell-matrix and cell-cell adhesions is critically dependent on their connection to the dynamic cytoskeletal network. nih.gov
Integration into Signal Transduction Pathways
The 33 kDa cytoskeleton-associated protein, particularly VAMP-associated protein of 33 kDa (VAP33), and its mammalian homologues VAPA and VAPB, function as crucial nodes in the integration of various signal transduction pathways, translating extracellular cues and intracellular status into coordinated cellular responses. These proteins are integral endoplasmic reticulum (ER) membrane proteins that establish contact sites with other organelles and the plasma membrane, positioning them to participate in a wide array of signaling events.
Cross-talk with Rho Family GTPases and Associated Effectors
The functional interplay between the cytoskeleton and signaling pathways is exemplified by the cross-talk with the Rho family of small GTPases, which are master regulators of the actin cytoskeleton. In Drosophila, Vap33 has been shown to physically and genetically interact with the actin cytoskeletal regulators RtGEF (a Rho-type guanine (B1146940) nucleotide exchange factor) and Git (G protein-coupled receptor kinase interacting ArfGAP). These interactions are critical for the activation of the Hippo signaling pathway. This suggests a model where Vap33 acts as a scaffold, bringing together components that regulate both cytoskeletal dynamics and growth control pathways. The coordination between Vap33 and Rho GTPase effectors highlights a mechanism for integrating cytoskeletal organization with cell proliferation and survival signals.
Interplay with Hippo and Notch Signaling (e.g., VAP33 involvement)
VAP33 plays a significant and often antagonistic role in the Hippo and Notch signaling pathways, two critical regulators of tissue growth and cell fate determination.
Hippo Pathway Activation: Vap33 is a positive regulator of the Hippo pathway. genecards.org It activates Hippo signaling through a dual mechanism. Firstly, it interacts with the cytoskeletal regulators RtGEF and Git, which also bind to the Hippo (Hpo) protein kinase, thereby promoting its activation. genecards.org Secondly, Vap33 contributes to the inhibition of the V-ATPase, an activity that has been shown to inhibit the Hippo pathway. genecards.org By activating the Hippo pathway, Vap33 contributes to the restriction of tissue growth.
Notch Pathway Inhibition: Conversely, Vap33 acts as a repressor of the Notch signaling pathway. sdbonline.org The activation of the Notch receptor is dependent on its proteolytic cleavage by γ-secretase, a process that is promoted by the acidification of endosomal vesicles mediated by the V-ATPase. sdbonline.org Vap33 interacts with the V-ATPase complex, leading to a reduction in its activity. sdbonline.org This inhibition of V-ATPase-mediated endosomal acidification subsequently dampens γ-secretase activity, leading to reduced Notch signaling and, consequently, restricted tissue growth. sdbonline.org
This dual regulatory role places VAP33 at a critical juncture, balancing pro-growth and anti-growth signals to ensure proper tissue homeostasis.
Regulation of Eph Receptor Signaling (e.g., MSP domain as ligand)
A fascinating aspect of VAP protein function is the role of its N-terminal Major Sperm Protein (MSP) domain as an extracellular signaling molecule. The MSP domain of VAP proteins, including Drosophila Vap33 and human VAPB, can be cleaved and secreted, where it can then act as a ligand for Eph receptors, a large family of receptor tyrosine kinases. researchgate.netbiorxiv.org This interaction can initiate downstream signaling cascades. For instance, the secreted MSP domain of Vap33 has been shown to be involved in activating Eph receptor signaling to regulate the temporal specification of primary dendrite outgrowth in Drosophila neurons. biorxiv.org This function is crucial for establishing the correct neuronal circuitry. The Vap33/Eph/Vav/Cdc42 signaling complex illustrates a mechanism where a cytoskeleton-associated protein at the ER can be processed into a secreted ligand to mediate cell-cell communication. researchgate.netbiorxiv.org
Mechanosensing and Mechanotransduction Pathways
While the cytoskeleton as a whole is fundamentally involved in mechanosensing and mechanotransduction—the processes by which cells sense and respond to mechanical stimuli—a direct and specific role for a 33 kDa cytoskeleton protein like VAP33 in these pathways is not yet well-established in the scientific literature. VAP proteins are known to be associated with microtubules and are integral to maintaining the structure of the endoplasmic reticulum, which is physically linked to the cytoskeleton. nih.gov This association suggests a potential role in transmitting mechanical forces between the plasma membrane and the cell interior. However, specific studies detailing how VAP33 or its homologues directly sense or transduce mechanical signals are currently limited.
Contribution to Gene Expression and Genome Organization
The influence of the 33 kDa cytoskeleton-associated protein VAPB on gene expression appears to be mediated through its role in intracellular signaling pathways that culminate in transcriptional regulation. A direct role in altering genome organization has not been extensively documented.
One of the key mechanisms through which VAPB can influence gene expression is by modulating the activity of the transcription factor Activating Transcription Factor 6 (ATF6). researchgate.net ATF6 is a central player in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. VAPB has been shown to interact with and regulate the activity of ATF6. researchgate.net Both wild-type VAPB and the ALS-associated P56S mutant form can inhibit transcription from an ATF6-regulated reporter gene, suggesting that VAPB can modulate the transcriptional output of the UPR. researchgate.net
While VAP proteins are not known to have a direct nuclear localization or function in chromatin remodeling, their influence on signaling pathways such as Hippo and Notch inherently affects the expression of a wide range of target genes that control cell proliferation, differentiation, and survival. genecards.orgsdbonline.org For example, by activating the Hippo pathway, Vap33 leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator Yorkie, thereby preventing the expression of its target genes. genecards.org Conversely, by inhibiting Notch signaling, Vap33 prevents the nuclear translocation of the Notch intracellular domain, which acts as a transcriptional activator for its target genes. sdbonline.org
Therefore, the contribution of this 33 kDa protein to gene expression is primarily indirect, occurring as a downstream consequence of its integral role in various cytoplasmic signaling cascades.
Molecular Interactions and Network Dynamics
Protein-Protein Interactions with Other Cytoskeletal Components
The 33 kDa cytoskeletal protein's engagement with the three main types of cytoskeletal filaments—actin microfilaments, microtubules, and intermediate filaments—underpins its role in orchestrating cellular architecture and mechanics.
While a specific 33 kDa protein has not been universally characterized as a direct interactor with all major actin-binding proteins, evidence points to potential associations, particularly with tropomyosin isoforms that fall within this molecular weight range.
Tropomyosin: Certain low molecular weight isoforms of tropomyosin have an apparent molecular weight of approximately 33 kDa. novapublishers.com These isoforms are known to form a continuous polymer along the major groove of most actin filaments, where they play a "gatekeeper" role by regulating the access of other actin-binding proteins to the filament. novapublishers.com The interaction between a 33 kDa tropomyosin isoform and actin filaments is fundamental to the stabilization of these filaments and the regulation of their dynamics. nih.gov
Cofilin, Profilin, Arp2/3, Formins, and Alpha-Actinin: Direct, specific interactions between a universally defined "33 kDa cytoskeleton protein" and cofilin, profilin, the Arp2/3 complex, or formins have not been extensively documented in the available research. These proteins are critical regulators of actin dynamics, with cofilin promoting depolymerization, nih.gov profilin regulating monomer availability, nih.gov and the Arp2/3 complex and formins driving actin nucleation. nih.govyoutube.com While a study in Dictyostelium identified a 34 kDa actin-bundling protein that has unique and redundant roles with alpha-actinin, this is not precisely a 33 kDa protein. nih.govbiologists.com Further research is required to elucidate any potential regulatory interplay between a specific 33 kDa cytoskeletal protein and these key actin-binding partners.
A notable interaction with the microtubule network occurs through an isoform of the microtubule-associated protein (MAP) tau.
Tau: A specific isoform of the tau protein has a molecular weight of approximately 33 kDa. youtube.comyoutube.com Tau is primarily known for its role in binding to and stabilizing microtubules, which is crucial for neuronal development and function. youtube.comyoutube.com The binding of the 33 kDa tau isoform to microtubules is mediated through its microtubule-binding domain, which helps to regulate the dynamic instability of the microtubules. nih.gov This interaction is essential for maintaining the structural integrity of the axonal cytoskeleton.
Kinesins and Dyneins: Tau, in general, has been shown to differentially regulate the activity of the motor proteins kinesin and dynein along microtubule tracks. wustl.edu It can act as an obstacle, impeding the movement of these motors which are responsible for the transport of various cellular cargoes. nih.govfrontiersin.org While this is a known function of tau, specific studies detailing the regulatory effect of the 33 kDa tau isoform on kinesin and dynein motors are not extensively available.
Desmin: Current scientific literature does not provide direct evidence of an interaction between a 33 kDa cytoskeletal protein and the intermediate filament protein desmin. Desmin is a critical component of the cytoskeleton in muscle cells, where it forms a scaffold around the Z-disc of the sarcomere.
Interactions with Membrane Proteins and Lipids
The 33 kDa cytoskeleton protein also engages with components of the cell membrane, influencing ion channel function and cell adhesion.
Sodium Channels: A significant interaction has been identified between a 33-kilodalton cytoskeletal protein, designated p33, and the voltage-sensitive sodium channel. nih.gov This interaction is characterized by a high affinity, with a dissociation constant (KD) of less than 1 nM. nih.gov The binding of p33 to the sodium channel is a specific protein-protein interaction. nih.gov This suggests a role for this 33 kDa protein in the localization and function of sodium channels in neurons. nih.gov
Laminin (B1169045) Receptor Precursor: A 33 kDa protein has been identified that shows significant sequence homology to the human 37-kDa laminin receptor precursor (LRP), which is a precursor to the 67-kDa laminin receptor (LR). nih.gov This 33 kDa protein is strictly intracellular and co-localizes with filamentous structures within the cell. nih.gov The laminin receptor itself is a transmembrane protein that interacts with laminin in the extracellular matrix, playing a crucial role in cell adhesion. nih.gov The association of this 33 kDa protein with the cytoskeleton suggests it may be involved in linking the laminin receptor to the intracellular filamentous network, thereby mediating signals from the extracellular matrix to the cell's interior. nih.govnih.gov This interaction is important for processes such as cell migration. nih.gov A peptide derived from this 33 kDa protein has been shown to interact with laminin and melanoma cells in a heparin-dependent manner, suggesting its involvement in cell adhesion processes. nih.gov
Data Tables
Table 1: Summary of Protein-Protein Interactions with Other Cytoskeletal Components
| Interacting Partner Category | Specific Partner | Molecular Weight of Partner | Nature of Interaction | Functional Consequence |
|---|---|---|---|---|
| Actin-Binding Partners | Tropomyosin (LMW isoform) | ~33 kDa | Direct binding to actin filaments | Stabilization of actin filaments, regulation of access for other actin-binding proteins |
| Alpha-Actinin | ~100 kDa | Potential functional redundancy (observed with a 34 kDa protein in Dictyostelium) | Actin filament cross-linking and bundling | |
| Microtubule-Associated Proteins | Tau (isoform) | ~33 kDa | Direct binding to microtubules | Stabilization of microtubules, regulation of microtubule dynamics |
| Kinesins | Varies | General regulation by tau (isoform-specific details limited) | Modulation of motor protein-based cargo transport | |
| Dyneins | Varies | General regulation by tau (isoform-specific details limited) | Modulation of motor protein-based cargo transport |
| Intermediate Filament Interactors | Desmin | ~53 kDa | No direct interaction documented | Not applicable |
Table 2: Summary of Interactions with Membrane Proteins and Lipids
| Interacting Partner Category | Specific Partner | Molecular Weight of Partner | Nature of Interaction | Functional Consequence |
|---|---|---|---|---|
| Ion Channels | Voltage-Sensitive Sodium Channel | ~260 kDa (alpha subunit) | High-affinity direct binding (KD < 1 nM) | Potential regulation of channel localization and function |
| Transmembrane Receptors and Adhesion Molecules | 37-kDa Laminin Receptor Precursor (related 33 kDa protein) | 37 kDa | Homology and intracellular association with cytoskeleton | Linking the laminin receptor to the cytoskeleton, mediating cell adhesion and migration |
Interaction with Regulatory Proteins and Kinases/Phosphatases
The activity of this 33 kDa cytoskeleton protein is tightly regulated by a cycle of phosphorylation and dephosphorylation, which is governed by its interactions with various regulatory proteins, kinases, and phosphatases.
The 14-3-3 proteins are a family of highly conserved scaffolding proteins that bind to phosphorylated serine or threonine residues on a wide range of target proteins. harvard.edunih.gov In the context of the 33 kDa cytoskeleton-associated protein (cofilin), 14-3-3 proteins play a crucial role in stabilizing its phosphorylated, inactive state. nih.govresearchgate.net
LIM kinases (LIMK) and testicular protein kinases (TESK) phosphorylate cofilin on a conserved serine residue (Ser-3), which inhibits its actin-binding and depolymerizing activity. nih.govresearchgate.net Phosphorylated cofilin can then be bound by 14-3-3 proteins. nih.govresearchgate.net This interaction with 14-3-3 proteins has two significant functional implications. Firstly, it protects the phosphorylated cofilin from being dephosphorylated and reactivated by phosphatases like Slingshot (SSH). nih.govresearchgate.net Secondly, it can sequester the inactive cofilin in the cytoplasm, preventing its interaction with actin filaments. sdbonline.org By maintaining a pool of inactive, phosphorylated cofilin, 14-3-3 proteins contribute to the stabilization of actin structures. nih.gov The displacement of cofilin from 14-3-3 proteins, for example by competitive binding of other proteins like a phosphorylated peptide from HSP20, can lead to its dephosphorylation and a subsequent increase in actin filament disassembly. d-nb.info
| Interacting Protein Family | Binding Target on Cytoskeleton Protein | Functional Outcome |
| 14-3-3 Proteins | Phosphorylated Serine-3 | Stabilization of inactive state, protection from phosphatases, cytoplasmic sequestration |
The phosphorylation status of the 33 kDa cytoskeleton protein is dynamically regulated by a balance between the activities of specific protein kinases and phosphatases.
Protein Kinases:
p21-activated kinases (PAKs): PAKs are downstream effectors of the Rho family GTPases Rac and Cdc42. nih.govsemanticscholar.org PAKs can phosphorylate and activate LIM kinases, which in turn phosphorylate and inactivate cofilin. nih.govnih.gov There is also evidence that PAK4 can directly phosphorylate and negatively regulate the cofilin phosphatase, Slingshot-1L (SSH1L), further promoting the phosphorylated, inactive state of cofilin. embopress.orguni.lu
p34cdc2 kinase: This kinase, a key regulator of the cell cycle, has a consensus phosphorylation motif (SPLR) that has been identified in a 33 kDa cytoskeleton-associated protein. nih.gov Phosphorylation by p34cdc2 links the regulation of this cytoskeletal protein to events occurring during the cell cycle, suggesting a role in the cytoskeletal rearrangements necessary for cell division. nih.govnih.govnih.gov
Protein Phosphatases:
Slingshot (SSH) phosphatase: The Slingshot family of phosphatases (including SSH1L, SSH2L, and SSH3L) are the primary enzymes responsible for dephosphorylating and reactivating cofilin. sdbonline.orgsemanticscholar.orgnih.govnih.gov The activity of SSH itself is subject to regulation. For instance, SSH1L can be activated by binding to F-actin and through a calcineurin-dependent pathway in response to calcium signals. sdbonline.orgsemanticscholar.org Conversely, SSH1L activity can be inhibited by phosphorylation by kinases such as PAK4, which leads to its binding by 14-3-3 proteins and sequestration in the cytoplasm. sdbonline.orgembopress.orguni.lu
| Regulatory Enzyme | Type | Action on Cytoskeleton Protein |
| p21-activated kinases (PAKs) | Kinase (indirect) | Promotes phosphorylation and inactivation |
| p34cdc2 kinase | Kinase (direct) | Phosphorylation (implicated in cell cycle) |
| Slingshot (SSH) phosphatase | Phosphatase (direct) | Dephosphorylates and activates |
Formation of Multiprotein Complexes and Scaffolds (e.g., with Lgl, motor complexes)
The 33 kDa cytoskeleton protein does not function in isolation but is often part of larger multiprotein complexes that coordinate its activity with other cellular machinery.
The protein C9ORF72, mutations in which are linked to amyotrophic lateral sclerosis (ALS) and frontotemporal dementia, has been found to exist in a complex with cofilin and other actin-binding proteins in motor neurons. nih.govcore.ac.uk Loss of C9ORF72 function leads to increased phosphorylation of cofilin and reduced axonal actin dynamics. nih.gov This suggests that C9ORF72 is part of a complex that regulates cofilin activity, potentially by modulating the activity of small GTPases that control cofilin kinases. nih.gov
While direct interaction with Lethal giant larvae (Lgl) is more established for other cytoskeletal regulators, the integration of actin dynamics with cell polarity pathways is a critical aspect of cell biology. The intricate regulation of cofilin activity by Rho family GTPases, which are also key regulators of Lgl and cell polarity, suggests a functional link.
Furthermore, the role of cofilin in actin dynamics is inherently linked to the function of motor complexes . The continuous remodeling of actin filaments, driven by cofilin-mediated severing and depolymerization, provides the tracks and the dynamic environment necessary for the processive movement of myosin motors. The interplay between cofilin activity and motor protein function is essential for processes such as cell migration, cytokinesis, and intracellular transport.
| Interacting Partner/Complex | Functional Context |
| C9ORF72 | Regulation of cofilin phosphorylation and axonal actin dynamics in motor neurons |
| Motor Complexes (e.g., Myosin) | Cofilin-mediated actin remodeling provides dynamic tracks for motor protein function |
Involvement in Pathophysiological Mechanisms
Neurodegenerative Disorders
In the nervous system, the cytoskeleton provides structural support for axons and dendrites, facilitates axonal transport, and maintains synaptic integrity. Disruption of these functions by abnormalities in cytoskeletal components can lead to neuronal death and the progressive decline in function characteristic of neurodegenerative diseases.
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A mutation in the vesicle-associated membrane protein-associated protein B (VAPB), the human homolog of the Drosophila VAP33A, is linked to a familial form of ALS (ALS8). The Drosophila ortholog, dVAP33A, has a molecular weight of approximately 33 kDa and has been instrumental in modeling the disease.
The pathogenic mechanism of the ALS8 mutation in dVAP33A is thought to involve a dominant-negative effect. The mutant protein, VAP-P58S, forms aggregates within the cytoplasm. These aggregates have been shown to recruit and sequester the wild-type VAP protein, thereby depleting the cell of its functional form. This sequestration disrupts the normal functions of VAP, which include roles in the unfolded protein response and maintaining the morphology of the endoplasmic reticulum. Furthermore, the ALS8 mutation in dVAP33A has been demonstrated to interfere with Bone Morphogenetic Protein (BMP) signaling pathways at the neuromuscular junction, presenting a novel mechanism for the pathogenesis of ALS8. This interference with critical signaling pathways likely contributes to the synaptic dysfunction and neuronal degeneration seen in the disease.
| Feature | Description | Molecular Consequence |
|---|---|---|
| VAP33 Mutation (ALS8) | A dominant mutation in the VAPB/dVAP33A gene. nih.govnih.gov | Leads to the production of a misfolded protein. |
| Protein Aggregation | The mutant VAP-P58S protein forms cytoplasmic aggregates. nih.gov | Sequestration of wild-type VAP protein, leading to a loss of its normal function. nih.gov |
| Dominant-Negative Effect | The mutant protein interferes with the function of the normal protein. nih.gov | Phenotypes resemble VAP loss-of-function mutants. nih.gov |
| Signaling Pathway Disruption | Interference with BMP signaling at the neuromuscular junction. nih.govnih.gov | Contributes to synaptic dysfunction and pathogenesis of ALS8. nih.gov |
Alzheimer's disease and other tauopathies are characterized by the intracellular aggregation of the microtubule-associated protein tau. Tau is a key protein in stabilizing microtubules within neurons, and its normal function is essential for maintaining the neuronal cytoskeleton and facilitating axonal transport. There are several isoforms of tau, including one with a molecular weight of approximately 33 kDa.
In the pathogenesis of Alzheimer's disease, tau becomes hyperphosphorylated. This abnormal phosphorylation causes tau to detach from microtubules. nih.gov The dissociation of tau leads to the destabilization and disassembly of microtubules, which disrupts the axonal transport system and ultimately contributes to synaptic dysfunction and neuronal death. nih.govnih.gov The detached, hyperphosphorylated tau monomers then aggregate into paired helical filaments, which are the primary component of neurofibrillary tangles (NFTs), a hallmark pathological feature of Alzheimer's disease. nih.gov The disruption of microtubule integrity and the formation of NFTs are central to the neurodegenerative process in Alzheimer's and other tauopathies. aacrjournals.org
| Process | Role of Tau (~33 kDa isoform) | Consequence in Alzheimer's Disease |
|---|---|---|
| Normal Function | Binds to and stabilizes microtubules. aacrjournals.org | Maintains cytoskeletal integrity and facilitates axonal transport. nih.govaacrjournals.org |
| Hyperphosphorylation | Abnormal phosphorylation of tau. nih.gov | Detachment of tau from microtubules. nih.gov |
| Microtubule Disruption | Loss of microtubule stability and disassembly. nih.govnih.gov | Impaired axonal transport, synaptic dysfunction, and neuronal death. nih.gov |
| Aggregation | Hyperphosphorylated tau aggregates into paired helical filaments. nih.gov | Formation of neurofibrillary tangles (NFTs). nih.gov |
Cytoskeletal dysfunction is a common theme in a range of neurodegenerative diseases, including Parkinson's and Huntington's diseases.
In Parkinson's disease , a progressive neurodegenerative disorder affecting movement, there is growing evidence for the involvement of cytoskeletal abnormalities. The protein LRRK2, mutations of which are a common cause of familial Parkinson's disease, has been shown to interact with tubulin, a core component of microtubules. medchemexpress.comnih.gov Pathogenic mutations in LRRK2 may alter this interaction, leading to changes in microtubule stability and dynamics. medchemexpress.com Such disruptions can impair axonal transport and contribute to the neuronal death observed in Parkinson's disease. bohrium.com
Huntington's disease is an inherited condition that causes the progressive breakdown of nerve cells in the brain. It is caused by a mutation in the huntingtin gene, which leads to the production of a mutant huntingtin protein. nih.govnih.gov This mutant protein has been shown to interfere with the transport machinery that moves along the microtubule cytoskeleton. By disrupting the transport of essential molecules and organelles within neurons, the mutant huntingtin protein contributes to the neuronal dysfunction and death that characterize Huntington's disease.
| Disorder | Associated Protein | Cytoskeletal Interaction and Pathophysiology |
|---|---|---|
| Parkinson's Disease | LRRK2 | Interacts with tubulin; mutations may alter microtubule stability and dynamics, impairing axonal transport. medchemexpress.comnih.govbohrium.com |
| Huntington's Disease | Mutant Huntingtin | Interferes with motor proteins that function in transport along the microtubule cytoskeleton, disrupting intracellular trafficking. nih.govnih.gov |
Cancer Progression and Metastasis
The cytoskeleton plays a central role in cell division, motility, and the maintenance of cell shape. In cancer, the dynamics of the cytoskeleton are often altered, enabling cancer cells to proliferate uncontrollably, invade surrounding tissues, and metastasize to distant organs.
The regulation of cell proliferation is a complex process involving numerous signaling pathways. The Hippo and Notch signaling pathways are key regulators of tissue growth, and their dysregulation is frequently observed in cancer. Recent research in Drosophila has shed light on the role of Vap33 in modulating these pathways.
Vap33 has been shown to activate the Hippo signaling pathway. nih.gov The Hippo pathway normally acts as a tumor suppressor by restricting tissue growth. Vap33's activation of this pathway suggests it plays a role in controlling cell proliferation. By promoting Hippo signaling, Vap33 helps to limit tissue overgrowth. nih.gov
In addition to its role in the Hippo pathway, Vap33, in conjunction with the tumor suppressor protein Lethal (2) giant larvae (Lgl), negatively regulates the Notch signaling pathway. The Notch pathway is often oncogenic, and its inhibition can suppress tumor growth. Lgl and Vap33 inhibit Notch signaling by affecting V-ATPase activity, which is necessary for the activation of the Notch receptor. This dual role of Vap33 in activating a tumor-suppressive pathway (Hippo) and contributing to the inhibition of an oncogenic pathway (Notch) highlights its importance in the regulation of cell proliferation and tumor growth.
| Signaling Pathway | Role of Vap33 | Effect on Cell Proliferation and Tumor Growth |
|---|---|---|
| Hippo Pathway | Activates the pathway. nih.gov | Limits tissue growth and suppresses tumors. |
| Notch Pathway | In conjunction with Lgl, negatively regulates the pathway. | Inhibits an oncogenic pathway, thereby suppressing tumor growth. |
The migration and invasion of cancer cells are fundamental steps in the process of metastasis. These processes are heavily dependent on the dynamic remodeling of the actin cytoskeleton, which drives the formation of cellular protrusions like lamellipodia and invadopodia that enable cells to move and invade surrounding tissues.
Several key proteins involved in regulating the actin cytoskeleton are often upregulated in invasive and metastatic cancer cells. nih.gov The coordinated action of these proteins allows cancer cells to respond to migratory signals and physically navigate through the extracellular matrix. While a specific 33 kDa cytoskeleton protein has not been singled out in this context in the available literature, it is the collective action of numerous cytoskeletal and associated proteins that drives these processes. The expression levels of various components of the cytoskeletal machinery have been linked to the malignant phenotypes of cancer cells, underscoring the importance of the cytoskeleton in cancer cell migration and invasion. nih.gov The dysregulation of signaling pathways that control the cytoskeleton, such as those influenced by Vap33, can have a profound impact on the migratory and invasive capabilities of cancer cells.
Impact on Cancer Stem Cell Properties
The cytoskeleton, a complex network of protein filaments including microfilaments, microtubules, and intermediate filaments, plays a critical role in maintaining cell shape, motility, and intracellular organization. nih.gov In the context of cancer, dysregulation of the cytoskeleton is a key factor in tumor progression and metastasis. mdpi.com Cancer stem cells (CSCs), a subpopulation within tumors, are believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.govbohrium.com The properties of CSCs are profoundly influenced by the dynamics of the cytoskeleton and its associated proteins. nih.gov
Cytoskeletal remodeling enables CSCs to adapt to different microenvironments, which is crucial for maintaining their stemness and migratory capabilities. nih.gov Changes in the cellular architecture, including the rearrangement of organelles, can lead to metabolic shifts that enhance the migration and invasion characteristics of cancer cells. mdpi.com For instance, CSCs often exhibit increased mitochondrial mass and an enhanced mitochondrial function, relying more on oxidative phosphorylation for energy production compared to the bulk of cancer cells, which favor aerobic glycolysis. nih.gov The cytoskeleton plays a role in regulating the structure and function of mitochondria in CSCs, thereby influencing their bioenergetics. nih.gov
Mutations in genes that encode for cytoskeletal or associated proteins are frequently observed in various cancers. mdpi.com These genetic alterations can change the mechanical properties of the cells, which may in turn influence cell fate and contribute to cancer development. mdpi.com For example, cells with an altered cytoskeleton network may exhibit softer mechanical properties and increased cancer stemness, which is associated with more frequent membrane protrusion and the release of extracellular vesicles. mdpi.com
Musculoskeletal and Myopathic Conditions
The integrity and proper function of the musculoskeletal system are heavily reliant on the highly organized cytoskeleton within muscle cells. This intricate network is fundamental for muscle development (myogenesis), contraction, and the maintenance of cellular architecture.
Myogenesis and Muscle Development Abnormalities (e.g., PRR33 depletion effects)
Myogenesis, the process of muscle formation, is a highly regulated sequence of events involving the proliferation and differentiation of myoblasts into mature muscle fibers. This process is critically dependent on the dynamic rearrangement of the cytoskeleton. Recent research has identified a novel muscle-enriched protein, Proline-Rich Region 33 (PRR33), which plays a significant role in myogenesis. nih.govresearchgate.net
Studies have shown that PRR33 is upregulated during myoblast differentiation and acts as a promyogenic factor. nih.govresearchgate.net Depletion of PRR33 in C2C12 myoblasts has been found to repress their differentiation into myotubes. nih.govresearchgate.net Furthermore, genetic deletion of Prr33 in mice leads to a reduction in myofiber size, decreased muscle strength, impaired myogenesis, and defective muscle regeneration following injury. nih.govresearchgate.net These findings underscore the essential role of PRR33 in normal muscle development and function.
| Experimental Model | Intervention | Observed Effects | Reference |
| C2C12 Myoblasts | Depletion of PRR33 | Repressed myoblast differentiation | nih.govresearchgate.net |
| Mice | Genetic deletion of Prr33 | Reduced myofiber size, decreased muscle strength, impaired myogenesis, defective muscle regeneration | nih.govresearchgate.net |
Coordination of Cytoskeleton-Mitochondria Organization in Muscle Cells
The coordinated organization of the cytoskeleton and mitochondria is crucial for the proper function of muscle cells, ensuring efficient energy supply for muscle contraction. nih.govresearchgate.net The intermediate filament protein desmin is a key regulator of this organization. nih.govresearchgate.net
Research has revealed that PRR33 interacts with desmin. nih.govresearchgate.net The abrogation of PRR33 in myocytes disrupts the interaction between desmin filaments and mitochondria. This disruption leads to an abnormal intracellular accumulation of desmin and results in mitochondrial disorganization and dysfunction within the myofibers. nih.govresearchgate.net These findings indicate that PRR33 and desmin form a critical regulatory module that coordinates mitochondrial organization with muscle differentiation, highlighting a potential therapeutic target for myopathies. nih.govresearchgate.net
Renal Pathophysiology
Podocyte Cytoskeleton Dysregulation in Proteinuric Kidney Diseases (e.g., foot process effacement)
Podocytes are highly specialized cells in the kidney's glomerulus that play a crucial role in the glomerular filtration barrier, preventing the loss of protein into the urine. nih.govresearchgate.net The intricate structure of podocytes, particularly their interdigitating foot processes, is maintained by a complex and dynamic actin cytoskeleton. mdpi.commdpi.com Dysregulation of this cytoskeleton is a central event in the pathogenesis of proteinuric kidney diseases, leading to a phenomenon known as foot process effacement (FPE), which is a characteristic pathological finding in these conditions. nih.govresearchgate.net
Several proteins are involved in maintaining the integrity of the podocyte cytoskeleton. For instance, cytoskeleton-associated protein 4 (CKAP4) is known to link the endoplasmic reticulum to microtubules and integrins, thereby stabilizing the connection between microtubules and actin filaments. cloudfront.net A downregulation of CKAP4 has been observed in the glomeruli of patients with diabetic kidney disease (DKD), and its knockdown in experimental models leads to dysregulation of the podocyte cytoskeleton, loss of integrins, FPE, and proteinuria. cloudfront.net
The slit diaphragm, a specialized cell junction between adjacent podocyte foot processes, acts as a signaling hub that regulates actin dynamics. researchgate.net Proteins like nephrin, podocin, and TRPC6 are integral components of the slit diaphragm and are involved in signaling pathways that modulate the actin cytoskeleton. nih.govresearchgate.net For example, imbalances in the activity of small GTPases like RhoA and Rac1, which can be influenced by TRPC channel activity, lead to dysregulated actin formation and subsequent FPE. nih.govresearchgate.net
| Condition | Key Protein/Pathway Involved | Consequence of Dysregulation | Reference |
| Diabetic Kidney Disease (DKD) | Cytoskeleton-associated protein 4 (CKAP4) | Downregulation leads to cytoskeleton dysregulation, foot process effacement, and proteinuria. | cloudfront.net |
| Proteinuric Kidney Diseases | Rho family of small GTPases (e.g., RhoA, Rac1) | Imbalance leads to dysregulated actin formation and foot process effacement. | nih.govresearchgate.net |
| Proteinuric Kidney Diseases | Slit diaphragm proteins (e.g., nephrin, podocin) | Disruption of signaling leads to loss of cytoskeleton integrity and foot process effacement. | nih.govresearchgate.net |
Host-Pathogen Interactions and Infectious Disease Mechanisms (e.g., cytoskeletal manipulation by pathogens)
The host cell cytoskeleton is a primary target for manipulation by invading pathogens. Bacteria and viruses have evolved sophisticated mechanisms to exploit and remodel the cytoskeletal network to facilitate their entry, replication, and dissemination. nih.govnih.gov
Pathogens can interact with host cytoskeletal proteins to promote their internalization. For instance, some bacteria adhere to host cells and deliver effector molecules that trigger cytoskeletal rearrangements, leading to their engulfment. nih.gov Once inside the cell, viruses often utilize the microtubule network for transport to their replication sites. nih.gov For example, the capsid protein of Herpes Simplex Virus-1 (HSV-1) interacts with host microtubules to facilitate its retrograde transport. nih.gov
Furthermore, pathogens can disrupt the cytoskeleton to aid in their assembly and egress from the host cell. The HSV-1 protein ICP0, an E3 ligase, has been shown to destabilize microtubules, which is thought to assist in viral assembly and release. nih.gov The heparin-binding protein (HBP), released by neutrophils during an infection, can cause cytoskeletal rearrangement in endothelial cells, leading to increased vascular permeability. mdpi.com This demonstrates how pathogen-induced host responses can also involve alterations to the cytoskeleton.
The host, in turn, utilizes the cytoskeleton as part of its innate immune response. The cytoskeleton can act as a scaffold for the assembly of signaling complexes that detect viral components and initiate antiviral responses. nih.gov For example, upon infection with certain RNA viruses, actin rearrangement can lead to the activation of retinoic acid-inducible gene I (RIG-I)-like receptors (RLRs), which are crucial for the production of interferons. nih.gov
| Pathogen/Factor | Host Cytoskeletal Component | Mechanism of Interaction/Manipulation | Consequence for Pathogen/Host |
| Herpes Simplex Virus-1 (HSV-1) | Microtubules | Capsid protein interacts with microtubules for retrograde transport. | Facilitates viral transport to replication sites. |
| Herpes Simplex Virus-1 (HSV-1) | Microtubules | ICP0 protein destabilizes microtubules. | Aids in viral assembly and egress. |
| Various RNA Viruses | Actin | Actin rearrangement activates RLRs. | Initiates host antiviral innate immune response. |
| Heparin-Binding Protein (HBP) | Endothelial cell cytoskeleton | Induces cytoskeletal rearrangement. | Increases vascular permeability during infection. |
Advanced Research Methodologies and Experimental Models
Molecular Biology and Genetic Manipulation Techniques
Genetic manipulation techniques have been pivotal in understanding the role of the 33 kDa cytoskeleton protein by allowing researchers to study the effects of its absence or the presence of specific mutations.
The initial step in characterizing the 33 kDa cytoskeleton protein at a molecular level involved the isolation and sequencing of its corresponding complementary DNA (cDNA). This process typically begins with the extraction of messenger RNA (mRNA) from cells or tissues where the protein is abundantly expressed. This mRNA is then used as a template for reverse transcriptase to synthesize a complementary DNA strand, creating a single-stranded cDNA. Subsequently, DNA polymerase is used to synthesize the second strand, resulting in a double-stranded cDNA molecule that represents the coding sequence of the protein.
For instance, a cDNA clone for a 33 kDa protein associated with the cytoskeleton was isolated from Hydra using an expression screening approach with a specific monoclonal antibody. nih.govbiologists.com The isolated cDNA was 955 base pairs in length and contained an open reading frame that coded for a protein of 294 amino acids, with a calculated molecular mass of 32.8 kDa. nih.govbiologists.com Further analysis, including Northern blotting and primer extension experiments, confirmed the full length of the mRNA to be 1.2 kb. nih.govbiologists.com
Similarly, cDNA clones for a proline-rich 33 kDa protein in carrots were isolated from a cDNA library constructed from wounded carrot tissue. nih.gov The identity of the cDNA clones was confirmed through DNA sequence analysis, RNA hybridization, and hybrid-released in vitro translation. nih.gov In wheat, the nucleotide sequence of a cDNA clone encoding the precursor of the 33 kDa protein of the oxygen-evolving complex was also determined. nih.gov
| Organism | cDNA Size (bp) | Encoded Protein Size (amino acids) | Calculated Molecular Mass (kDa) | Reference |
| Hydra | 955 | 294 | 32.8 | nih.govbiologists.com |
| Carrot | Not specified | Not specified | 33 | nih.gov |
| Wheat | Not specified | Not specified | 33 | nih.gov |
This table summarizes the characteristics of cloned cDNAs for 33 kDa proteins from different organisms.
To investigate the specific functions of the 33 kDa cytoskeleton protein, researchers employ gene knockdown and knockout techniques to reduce or eliminate its expression.
Gene knockdown is commonly achieved using RNA interference (RNAi), where small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells. nih.govnih.gov These small RNA molecules are designed to be complementary to the mRNA of the target gene. Upon introduction, they bind to the target mRNA, leading to its degradation and thereby preventing the synthesis of the protein. nih.gov For example, siRNA-mediated knockdown has been successfully used to reduce the expression of various proteins to study their cellular roles. nih.govresearchgate.net This approach allows for a transient and controlled reduction in protein levels, enabling the study of the resulting phenotypic changes.
Gene knockout strategies aim to permanently inactivate the gene encoding the 33 kDa cytoskeleton protein. This can be achieved through techniques like homologous recombination in embryonic stem cells or, more recently, using CRISPR/Cas9 technology. science.gov These methods allow for the creation of genetically modified organisms or cell lines that completely lack the functional protein. Studying these knockout models provides invaluable insights into the essential roles of the 33 kDa cytoskeleton protein in development, cellular processes, and disease.
| Technique | Mechanism | Outcome | Typical Application |
| siRNA | mRNA degradation | Transient reduction of protein expression | Studying the short-term effects of protein loss |
| shRNA | mRNA degradation | Stable, long-term reduction of protein expression | Creating stable cell lines with reduced protein levels |
| Gene Knockout | Gene inactivation | Permanent loss of protein function | Investigating the essential and long-term roles of a protein |
This table compares different gene silencing techniques used to study protein function.
Site-directed mutagenesis is a powerful technique used to introduce specific changes to the DNA sequence of the gene encoding the 33 kDa cytoskeleton protein. researchgate.netnih.gov This allows researchers to alter individual amino acids at precise locations within the protein. By creating a series of mutants with specific amino acid substitutions, deletions, or insertions, scientists can systematically investigate the role of different protein domains and individual residues in its structure, function, and interactions. researchgate.netfrontiersin.org
For example, this technique was used to probe the functional roles of several amino acids in a protein by making conservative substitutions, which revealed that certain residues were essential for its catalytic activity. researchgate.net In the context of the 33 kDa cytoskeleton protein, site-directed mutagenesis could be employed to identify residues critical for its interaction with other cytoskeletal components, its localization within the cell, or its regulation by post-translational modifications. The functional consequences of these mutations are then assessed through various cellular and biochemical assays. nih.gov
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are essential for characterizing the properties of the 33 kDa cytoskeleton protein and its interactions with other molecules.
To obtain large quantities of the 33 kDa cytoskeleton protein for in vitro studies, recombinant protein expression systems are widely used. cytoskeleton.comnih.gov The cDNA encoding the protein is cloned into an expression vector, which is then introduced into a suitable host organism, such as bacteria (E. coli), yeast, insect cells, or mammalian cells. biologicscorp.comspringernature.com The choice of expression system depends on factors like the requirement for post-translational modifications and the desired yield.
Once expressed, the protein is purified from the host cell lysate using a variety of chromatographic techniques. cytoskeleton.com Often, the protein is engineered to include an affinity tag (e.g., a polyhistidine-tag or GST-tag) to facilitate purification. biologicscorp.com The purified protein can then be used in a variety of in vitro assays to study its biochemical activities and biophysical properties. Reconstitution systems, where the purified 33 kDa protein is combined with other purified cytoskeletal components, allow for the detailed study of their direct interactions and the assembly of higher-order structures in a controlled environment. springernature.com
Identifying the interaction partners of the 33 kDa cytoskeleton protein is crucial for understanding its cellular function. Several techniques are employed for this purpose.
Co-immunoprecipitation (Co-IP) is a widely used method to identify protein-protein interactions in their native cellular context. nih.govcreative-proteomics.com In this assay, an antibody specific to the 33 kDa protein is used to precipitate it from a cell lysate. Any proteins that are bound to the 33 kDa protein will also be pulled down. These interacting proteins can then be identified by Western blotting or mass spectrometry.
Blot overlay assays can be used to detect direct protein-protein interactions. In this technique, proteins from a cell lysate are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a purified, labeled 33 kDa protein. If the 33 kDa protein binds to a protein on the membrane, it can be detected. For example, a 33-kilodalton cytoskeletal protein was identified to have a high-affinity interaction with the sodium channel using a blot overlay method. nih.gov
Yeast two-hybrid (Y2H) screening is a genetic method used to identify novel protein-protein interactions. In this system, the 33 kDa "bait" protein is expressed as a fusion with a DNA-binding domain of a transcription factor. A library of "prey" proteins is expressed as fusions with the activation domain of the same transcription factor. If the bait and prey proteins interact, they bring the DNA-binding and activation domains together, leading to the activation of a reporter gene.
Mass spectrometry-based proteomics has become a powerful tool for the large-scale identification of protein interaction networks. nih.govnih.govnih.gov In a typical experiment, the 33 kDa protein and its associated proteins are isolated, often by co-immunoprecipitation. The proteins in the complex are then digested into peptides, which are analyzed by mass spectrometry to determine their identity. This approach can provide a comprehensive map of the proteins that interact with the 33 kDa cytoskeleton protein. nih.gov
| Assay | Principle | Type of Interaction Detected | Advantages | Limitations |
| Co-immunoprecipitation | Antibody-based pulldown of protein complexes | In vivo interactions | Identifies interactions in a native cellular context | May detect indirect interactions |
| Blot Overlay | Purified protein probe binding to immobilized proteins | Direct binary interactions | Simple and can confirm direct binding | Prone to false positives due to non-specific binding |
| Yeast Two-Hybrid | Reconstitution of a functional transcription factor | In vivo binary interactions | High-throughput screening for novel interactors | High rate of false positives and negatives |
| Mass Spectrometry | Identification of proteins in a purified complex | In vivo interactions within a complex | High-throughput and can identify entire complexes | Can be complex to analyze and may miss transient interactions |
This table provides an overview of common protein-protein interaction assays.
In Vitro Filament Assembly and Disassembly Assays
In vitro filament assembly and disassembly assays are fundamental techniques used to investigate the direct impact of the 33 kDa cytoskeleton protein on the polymerization dynamics of cytoskeletal filaments, such as actin or intermediate filaments. These cell-free systems allow for the precise control of experimental conditions, enabling researchers to dissect the specific molecular mechanisms by which the protein influences filament stability, elongation, and breakdown.
A common method to monitor filament assembly is through light scattering. In this assay, purified monomeric proteins like G-actin are induced to polymerize into F-actin filaments by adding salts (e.g., KCl and MgCl2). As filaments form, they scatter more light, and this increase in light intensity can be measured over time using a spectrophotometer or fluorometer, generating a polymerization curve. The addition of the 33 kDa protein to this system can alter the kinetics of the curve, revealing whether it promotes, inhibits, or has no effect on the rate of filament nucleation and elongation.
Pyrene (B120774) fluorescence is another widely used technique, particularly for studying actin dynamics. Monomeric actin is labeled with a fluorescent probe called pyrene. The fluorescence emission of pyrene-labeled G-actin is significantly enhanced when it incorporates into the polymeric F-actin filament. By monitoring this increase in fluorescence, researchers can quantitatively assess the extent and rate of actin polymerization. Introducing the 33 kDa protein can modulate this fluorescence signal, providing detailed insights into its function. For instance, if the protein sequesters actin monomers, the rate of fluorescence increase would be reduced. Conversely, if it stabilizes actin nuclei, the initial lag phase of polymerization would be shortened.
To study filament disassembly, pre-assembled filaments are incubated with the 33 kDa protein. The breakdown of filaments can be monitored by a decrease in light scattering or pyrene fluorescence. Another powerful technique is co-sedimentation, where filamentous actin (F-actin) is separated from globular actin (G-actin) by ultracentrifugation. By analyzing the amount of protein in the pellet (with F-actin) versus the supernatant (with G-actin) via SDS-PAGE, one can determine if the 33 kDa protein binds to filaments, severs them, or sequesters monomers, thereby promoting disassembly.
| Assay Type | Principle | Information Gained |
| Light Scattering | Measures the increase in scattered light as monomers polymerize into larger filaments. | Provides real-time kinetics of filament assembly, including nucleation and elongation rates. |
| Pyrene Fluorescence | Monitors the enhanced fluorescence of pyrene-labeled actin upon incorporation into a filament. | Offers a highly sensitive measure of the extent and rate of actin polymerization. |
| Co-sedimentation | Separates filamentous and monomeric protein pools by ultracentrifugation. | Determines the binding affinity of the protein to filaments and its effect on the monomer-polymer equilibrium. |
Mass Spectrometry for PTM Identification and Quantification
Mass spectrometry (MS) has become an indispensable tool for identifying and quantifying post-translational modifications (PTMs) on the 33 kDa cytoskeleton protein. PTMs, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein function, localization, and interaction with other cellular components. Understanding these modifications is key to deciphering the complex regulatory networks governing the cytoskeleton.
The typical workflow for PTM analysis begins with the isolation of the 33 kDa protein from cells or tissues, often through immunoprecipitation. The purified protein is then enzymatically digested, commonly with trypsin, to generate a mixture of smaller peptides. This peptide mixture is then introduced into a mass spectrometer.
In a "bottom-up" proteomics approach, the mass-to-charge ratio of these peptides is precisely measured. The instrument then selects specific peptides for fragmentation, generating tandem mass spectra (MS/MS). These fragmentation patterns provide sequence information for each peptide. By comparing the experimentally measured masses of peptides to their theoretical masses calculated from the protein's amino acid sequence, researchers can identify any mass shifts. These shifts indicate the presence of a PTM. For example, a mass increase of 79.966 Daltons is indicative of phosphorylation. The MS/MS spectrum can often pinpoint the exact amino acid residue that has been modified.
For quantification, stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags) are frequently employed. In SILAC, cells are grown in media containing "heavy" or "light" isotopes of essential amino acids. The 33 kDa protein from different experimental conditions (e.g., stimulated vs. unstimulated cells) can then be mixed, digested, and analyzed together. The mass spectrometer can distinguish between the heavy and light peptides, and the ratio of their signal intensities provides a precise measure of the relative change in PTM abundance between the conditions.
Label-free quantification methods are also used, where the abundance of a PTM is inferred from the signal intensity or the spectral counts of the modified peptide across different runs. These advanced MS-based approaches provide a comprehensive and quantitative map of the PTMs on the 33 kDa cytoskeleton protein, offering critical insights into how its function is dynamically regulated in response to cellular signals.
| Technique | Principle | Application for 33 kDa Protein |
| Bottom-Up Proteomics | Analysis of enzymatically digested peptides by MS and MS/MS to identify sequence and mass shifts. | Identification of specific PTMs (e.g., phosphorylation, acetylation) and localization to precise amino acid residues. |
| SILAC | Metabolic labeling of proteins with "heavy" and "light" stable isotopes for comparative analysis. | Quantitative comparison of PTM levels between different cellular states or experimental conditions. |
| Tandem Mass Tags (TMT) | Chemical labeling of peptides with isobaric tags that yield reporter ions upon fragmentation. | Multiplexed quantification of PTMs across multiple samples in a single MS run. |
Advanced Imaging Techniques
Immunocytochemistry and Fluorescence Microscopy for Subcellular Localization
Immunocytochemistry (ICC) coupled with fluorescence microscopy is a cornerstone technique for visualizing the subcellular localization of the 33 kDa cytoskeleton protein within fixed cells. This method relies on the high specificity of antibodies to detect the target protein.
The process involves several key steps. First, cells are grown on a substrate like a glass coverslip and then "fixed" using chemical agents such as paraformaldehyde or methanol. Fixation cross-links proteins and preserves the cellular architecture. Following fixation, the cell membranes are permeabilized, typically with a mild detergent like Triton X-100, to allow antibodies to access the intracellular environment.
A primary antibody, which is specifically raised against the 33 kDa protein, is then introduced. This antibody binds directly to its target protein (the antigen). Subsequently, a secondary antibody is added. This secondary antibody is designed to recognize and bind to the primary antibody and is conjugated to a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength.
When the sample is illuminated with the appropriate excitation wavelength on a fluorescence microscope, the fluorophores attached to the secondary antibodies emit light, revealing the distribution of the 33 kDa protein. By using multiple primary antibodies from different species and secondary antibodies with distinct fluorophores, the 33 kDa protein can be co-localized with other known cellular markers. For instance, co-staining with phalloidin (B8060827) (which binds to F-actin) or antibodies against tubulin or vimentin (B1176767) can reveal whether the 33 kDa protein associates with specific cytoskeletal networks like stress fibers, lamellipodia, or intermediate filaments. This provides a static, high-resolution snapshot of the protein's distribution and potential interaction partners within the cell.
Live-Cell Imaging with Fluorescent Reporters (e.g., GFP-tagged proteins, Lifeact)
To study the dynamic behavior of the 33 kDa cytoskeleton protein in living cells, researchers utilize fluorescent reporters. This approach overcomes the static nature of immunocytochemistry and allows for the real-time visualization of protein movement, turnover, and recruitment to different cellular structures.
A common strategy is to genetically fuse the coding sequence of the 33 kDa protein with that of a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants (e.g., mCherry, YFP). The resulting fusion protein is then expressed in cells. If the tag does not interfere with the protein's function, its fluorescence serves as a reliable proxy for the endogenous protein's location and dynamics. Using time-lapse microscopy, one can track the movement of the GFP-tagged 33 kDa protein during cellular processes like cell migration, division, or response to stimuli.
Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be applied to measure the mobility and turnover rate of the GFP-tagged protein. In a FRAP experiment, a high-intensity laser is used to bleach the fluorescence in a specific region of the cell. The rate at which fluorescence recovers in this region, as unbleached fusion proteins move in, provides quantitative data on the protein's diffusion and exchange dynamics.
To visualize the dynamics of the cytoskeleton itself in conjunction with the 33 kDa protein, other fluorescent reporters are used. Lifeact, a short peptide that binds specifically to filamentous actin (F-actin) without significantly interfering with its dynamics, can be tagged with a fluorescent protein and co-expressed in cells. By imaging cells expressing both a tagged 33 kDa protein and Lifeact, researchers can simultaneously observe how the protein's localization changes in relation to the remodeling of the actin cytoskeleton.
Super-Resolution Microscopy for Detailed Structural Analysis
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. This is often insufficient to resolve the fine details of cytoskeletal networks and the precise localization of associated proteins. Super-resolution microscopy encompasses a range of techniques that bypass this diffraction limit, enabling visualization at the nanoscale.
Techniques like STED (Stimulated Emission Depletion) microscopy, PALM (Photoactivated Localization Microscopy), and STORM (Stochastic Optical Reconstruction Microscopy) can achieve resolutions down to tens of nanometers.
STED microscopy uses a second laser to "switch off" fluorescence at the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. This allows for the scanning of a sample with a much smaller effective focal point, building up a super-resolved image.
PALM and STORM are single-molecule localization techniques. They rely on photo-switchable fluorescent proteins or dyes. In any given moment, only a sparse, random subset of these fluorophores is activated and imaged. Their positions are calculated with high precision. By repeating this process over thousands of frames and compiling the localizations of all the molecules, a super-resolution image is reconstructed.
Applying these methods to the 33 kDa cytoskeleton protein, for example by using antibodies labeled with photo-switchable dyes for STORM, allows researchers to visualize its organization with unprecedented detail. It becomes possible to determine if the protein coats the entire length of a filament, binds periodically, or localizes specifically to filament branch points or intersections, providing deep insights into its structural role within the cytoskeletal architecture.
Electron Microscopy for Filament Architecture
Electron microscopy (EM) offers the highest resolution for visualizing the architecture of the cytoskeleton and the structural relationship of the 33 kDa protein with filaments. Unlike light microscopy, EM uses a beam of electrons to generate images, allowing for magnifications that can resolve individual protein molecules and filaments at the angstrom level.
Transmission Electron Microscopy (TEM) is used to view ultra-thin sections of cells or purified protein complexes. To study the effect of the 33 kDa protein on filament networks, purified filaments (like actin) can be mixed with the protein in vitro, applied to an EM grid, and then visualized using negative staining. In this technique, a heavy metal salt (e.g., uranyl acetate) surrounds the sample, creating a high-contrast cast that reveals the fine structure of the filaments and any changes induced by the bound 33 kDa protein, such as bundling, branching, or changes in filament thickness. For cellular context, cells can be fixed, embedded in resin, sectioned, and stained to reveal the organization of the cytoskeleton in situ. Immuno-electron microscopy, which uses antibodies coupled to electron-dense particles like gold, can be used to pinpoint the location of the 33 kDa protein on these structures with nanometer precision.
Cryo-electron microscopy (cryo-EM) is a powerful variation where samples are flash-frozen in a vitrified, ice-like state, preserving them in a near-native conformation. This avoids the potential artifacts associated with chemical fixation and staining. Single-particle analysis can be used to generate high-resolution 3D reconstructions of the 33 kDa protein itself or in complex with a short segment of a filament. For larger, more complex structures, cryo-electron tomography (cryo-ET) can be used to generate 3D reconstructions of entire sections of a cell, providing an unparalleled view of the cytoskeletal network and the precise placement of associated proteins within their native cellular environment.
Cellular and Organismal Model Systems
The study of the cytoskeleton, a complex and dynamic network of protein filaments, is fundamental to understanding cellular architecture, motility, and division. Researchers employ a diverse array of cellular and organismal model systems to dissect the intricate functions of cytoskeletal components. These models, ranging from single mammalian cells in culture to whole organisms, provide invaluable insights into the roles of proteins like the "cytoskeleton protein, 33 kDa" in both normal physiological processes and disease states.
Mammalian Cell Lines (e.g., NIH 3T3 fibroblasts, HeLa cells, neuroblastoma cells, CHO cells)
Mammalian cell lines are a cornerstone of cytoskeletal research, offering controlled environments to study specific cellular processes.
NIH 3T3 Fibroblasts: These mouse embryo-derived cells are extensively used to investigate the dynamics of the actin cytoskeleton. mdpi.com Studies have shown that the assembly of actin filaments in these cells can be influenced by external factors such as graphene, which enhances the growth rates of individual actin filaments and modulates cell spreading. mdpi.com The morphology of NIH 3T3 cells is highly dependent on the integrity of their cytoskeleton; disruption of actin or tubulin networks causes the cells to round up. researchgate.net For instance, the protein phosphatase inhibitor calyculin-A induces significant morphological changes, including the disappearance of stress fibers and the formation of actin aggregates. nih.gov Research on Dbl-transformed NIH 3T3 cells has revealed that actin cytoskeleton polymerization is dependent on cell adhesion to specific extracellular matrix proteins like fibronectin. nih.gov
HeLa Cells: Derived from human cervical cancer cells, the HeLa cell line is a workhorse for studying various aspects of cell biology, including the cytoskeleton. bristol.ac.uk It has been instrumental in understanding the general mechanisms of the cytoskeleton, which provides the cell with its shape and a framework for movement and division. bristol.ac.uk HeLa cell tubulin is used in drug screening and biochemical assays to study microtubule dynamics, offering an advantage over brain-derived tubulin as it comes from an actively dividing cell line. cytoskeleton.com Research has also focused on the relationship between the cytoskeleton and the biomechanical properties of HeLa cells, demonstrating that both F-actin and microtubules play complementary roles in cell stiffness and viscoelasticity. nih.gov Furthermore, fractionation of HeLa cells has revealed a cytoskeletal structure with associated polyribosomes, suggesting a link between protein synthesis and the cytoskeleton. nih.gov
Neuroblastoma Cells: These cells, derived from neural crest tumors, are a valuable model for studying the neuronal cytoskeleton and its role in differentiation and disease. nih.govnih.gov Single-cell force spectroscopy has been used to probe the cytoskeleton organization of neuroblastoma cells, revealing a connection between the cellular state and cytoskeletal arrangement. nih.govresearchgate.net Studies on the differentiation of neuroblastoma cells have shown changes in the distribution of tubulin isoforms and the intermediate filament protein vimentin, which are directly related to neurite formation. nih.gov The actin cytoskeleton is also a key player in the spread of neuroblastoma, making it a target for potential cancer therapies. thekidscancerproject.org.auaacrjournals.org
CHO Cells: Chinese Hamster Ovary (CHO) cells are a primary platform for the production of recombinant therapeutic proteins. nih.govresearchgate.netucsf.edu Research has highlighted the importance of cytoskeleton organization in the productivity of these cells. nih.govresearchgate.netucsf.edu Studies have found that the upregulation of certain cytoskeletal genes, such as Actin alpha cardiac muscle 1 (ACTC1), can significantly improve the production of therapeutic proteins and alter the cell's metabolic byproducts. nih.govresearchgate.netucsf.edu The transition of CHO cells from adherent to suspension cultures involves major changes in the cytoskeleton, including increased actin filament expression, which is crucial for resistance to shear stress and proliferation in suspension. nih.gov
| Cell Line | Organism of Origin | Key Research Applications in Cytoskeleton Studies |
| NIH 3T3 | Mouse (embryo) | Actin dynamics, cell morphology, effects of external agents on cytoskeleton. mdpi.comresearchgate.netnih.gov |
| HeLa | Human (cervical cancer) | General cytoskeleton mechanisms, microtubule dynamics, biomechanical properties. bristol.ac.ukcytoskeleton.comnih.gov |
| Neuroblastoma | Human (neural crest tumor) | Neuronal cytoskeleton organization, differentiation, role in metastasis. nih.govnih.govthekidscancerproject.org.au |
| CHO | Chinese Hamster (ovary) | Influence of cytoskeleton on recombinant protein production, adaptation to suspension culture. nih.govresearchgate.netucsf.edu |
Invertebrate Models (e.g., Hydra, C. elegans, Drosophila)
Invertebrate models offer the advantage of genetic tractability and the ability to study developmental processes in the context of a whole organism.
Hydra: The freshwater polyp Hydra possesses remarkable regenerative capabilities, making it an excellent model to study the role of the cytoskeleton in morphogenesis. the-scientist.comeurekalert.orgsciencenews.org The actin cytoskeleton plays a crucial role in this process, with inherited actin fiber patterns directing how the organism rebuilds itself after injury. the-scientist.comeurekalert.orgnih.gov This "structural memory" within the cytoskeleton helps to define the body axis during regeneration. eurekalert.orgnih.gov Disrupting the cytoskeletal structures can interfere with the regeneration process. the-scientist.com Comparative studies between regenerating and regeneration-deficient strains of Hydra have revealed unique actin cytoskeletal arrangements that are essential for successful regeneration. biorxiv.org
C. elegans: The nematode Caenorhabditis elegans is a powerful model for dissecting the function of specific cytoskeletal proteins due to its well-defined neuronal connectome and ease of genetic manipulation. nih.gov The actin cytoskeleton is critical for diverse processes in early embryogenesis, including the establishment of polarity and cytokinesis. nih.govup.pt Studies using RNA interference (RNAi) have helped to elucidate the functions of various cytoskeletal genes. ursinus.edu For instance, the genes pfn-1 and cyk-1 are crucial for normal development and cytokinesis. ursinus.edu C. elegans is also used to study the dynamics of the endoplasmic reticulum and its interaction with the cytoskeleton. molbiolcell.org
Drosophila: The fruit fly, Drosophila melanogaster, has long been a premier genetic model for understanding the role of the cytoskeleton in development and cellular function. nih.govrupress.org Its well-developed genetics allow for the study of how the actin cytoskeleton organizes neural circuits and influences behaviors. nih.gov The cytoskeleton, including actin, intermediate filaments, and microtubules, is indispensable for neuronal development, from axon guidance to synapse formation. nih.gov The Drosophila syncytial embryo is a particularly useful system for investigating cytoskeletal dynamics, the mechanical interactions between cytoskeletal components, and their contribution to the material properties of the developing embryo. biologists.com Furthermore, Drosophila spermatocytes provide a suitable model for studying the coordinated reorganization of microtubules and the actin cytoskeleton during cell division. mdpi.com
| Invertebrate Model | Key Research Applications in Cytoskeleton Studies |
| Hydra | Regeneration, morphogenesis, structural inheritance of the actin cytoskeleton. the-scientist.comeurekalert.orgnih.gov |
| C. elegans | Early embryogenesis, neurodevelopment, cytokinesis, gene function via RNAi. nih.govnih.govup.ptursinus.edu |
| Drosophila | Neural circuit organization, developmental biology, cytoskeletal dynamics in the syncytial embryo, meiosis. nih.govbiologists.commdpi.com |
Rodent Models (e.g., mutant mice for myopathy, rat brain studies)
Rodent models are invaluable for studying the cytoskeleton in the context of mammalian physiology and disease.
Mutant Mice for Myopathy: Genetically engineered mice serve as crucial models for human muscle diseases. For example, mouse models of nemaline myopathy, a skeletal muscle disorder caused by mutations in genes related to the thin filament, have revealed novel pathological defects. nih.gov These include irregular nuclear morphology and spacing, a disrupted nuclear envelope, and disorganization of the cortical cytoskeleton. nih.gov Studies in these models have shown that impairments in muscle contractility are a primary cause of these nuclear defects. nih.gov A mouse model for centronuclear myopathy was developed by knocking out the gamma actin gene, providing a new tool to study this poorly understood muscle disease. sciencedaily.comeurekalert.org Knock-in mouse models of Kennedy disease have also demonstrated a myopathic contribution to the disease phenotype. jci.org
Rat Brain Studies: The rat brain is a widely used model for investigating the neuronal cytoskeleton and its response to various stimuli. Studies have shown that the expression of cytoskeletal proteins in the rat brain is dependent on the type of stressor and is region-specific. nih.govresearchgate.net For example, electric foot shock and forced swimming stress have been shown to increase the levels of β-actin and cofilin in the hippocampus and frontal cortex. nih.gov Long-term starvation has also been found to affect the brain proteome, with changes observed in cytoskeletal proteins. mdpi.com In the cerebral cortex, the actin-binding protein drebrin is enriched in dendritic spines and is involved in modulating the spine cytoskeleton, which is crucial for synaptic plasticity. nih.gov
| Rodent Model | Research Focus | Key Findings |
| Mutant Mice | Myopathies (e.g., nemaline myopathy, centronuclear myopathy) | Cytoskeletal disorganization, nuclear defects, impaired contractility as a cause of pathology. nih.govsciencedaily.com |
| Rat Brain | Neuronal cytoskeleton, response to stress, synaptic plasticity | Stressor-dependent and region-specific changes in cytoskeletal protein expression, role of actin-binding proteins in dendritic spines. nih.govnih.gov |
Plant Models (e.g., for actin cytoskeleton dynamics)
Plant models are essential for understanding the unique roles of the cytoskeleton in plant cell growth, development, and immunity.
The plant actin cytoskeleton is a highly dynamic network that plays a central role in a multitude of cellular processes, including cell morphogenesis, polar growth, and cytoplasmic streaming. nih.govmdpi.comresearchgate.net It is crucial for almost all plant developmental processes, such as cargo trafficking, cell wall formation, and apical growth. mdpi.com The dynamic nature of the actin cytoskeleton is finely tuned by a variety of actin-binding proteins (ABPs) in response to cellular signaling pathways. nih.gov Advanced microscopic techniques have furthered our understanding of the significance of the actin cytoskeleton in these vital activities. nih.gov The plant cytoskeleton also undergoes rapid remodeling in response to pathogen attacks, serving as a platform for coordinating immune responses. mdpi.com For instance, the density of actin filaments increases in epidermal cells as part of the plant's innate immunity. mdpi.com
| Plant Model Application | Key Functions of the Actin Cytoskeleton |
| Cell Growth and Development | Cell morphogenesis, polar growth, cytoplasmic streaming, cargo trafficking, cell wall formation. nih.govmdpi.comresearchgate.net |
| Immunity | Remodeling in response to pathogens, platform for immune signaling. mdpi.com |
Future Directions and Emerging Research Perspectives
Elucidating the Full Molecular Identity and Diversity of 33 kDa Cytoskeleton Proteins
A primary future objective is to move beyond the general "33 kDa" label to a precise molecular identification of the protein or proteins . It is plausible that multiple distinct proteins or various isoforms of a single protein, each with unique properties, fall within this molecular weight range.
Future research must employ advanced proteomics techniques to achieve definitive identification. A crucial step will be the purification of the 33 kDa protein band from cell lysates followed by mass spectrometry-based protein identification. This approach can provide amino acid sequence data, which can then be used to identify the specific gene encoding the protein. semanticscholar.org Techniques such as two-dimensional gel electrophoresis can further resolve proteins of similar molecular weight but different isoelectric points, helping to distinguish between isoforms or entirely different proteins. semanticscholar.org
Once a gene is identified, molecular cloning and sequencing will be essential to confirm the full-length protein sequence. This will also allow for the identification of conserved domains, potential binding motifs, and homology to other known cytoskeletal proteins, providing initial clues to its function. nih.gov
Comprehensive Mapping of Interactomes and Regulatory Networks
Understanding the function of a cytoskeletal protein requires identifying its interaction partners. The complete set of protein-protein interactions (the "interactome") provides a blueprint for the molecular machinery in which the protein operates. oup.com Future research will need to build a comprehensive interactome map for any identified 33 kDa cytoskeleton protein.
High-throughput methods are central to this effort. Techniques such as yeast two-hybrid (Y2H) screening can identify binary, direct interactions on a large scale. dana-farber.orgnih.gov Affinity purification coupled with mass spectrometry (AP-MS) is another powerful approach, where the 33 kDa protein is used as "bait" to pull down its entire complex of associated proteins from cell extracts. oup.comdana-farber.org More advanced proximity-based labeling methods, like BioID, can identify both stable and transient interactors in their native cellular environment. nih.gov
The resulting interaction data will be used to construct detailed network maps. oup.comacs.org These maps will not only reveal the direct binding partners but also place the 33 kDa protein within broader regulatory pathways, offering deep insights into its cellular roles. nih.gov
Understanding the Role of 33 kDa Cytoskeleton Proteins in Mechanobiology and Cellular Sensing
Cells constantly sense and respond to physical forces from their environment, a field known as mechanobiology. oup.com The cytoskeleton is the primary structure responsible for transducing these mechanical cues into biochemical signals. nus.edu.sgsemanticscholar.orgnih.gov A key area of future investigation will be to determine the specific role of 33 kDa cytoskeleton proteins in these mechanosensing and mechanotransduction processes.
Research will need to explore whether these proteins contribute to the structural integrity and force-bearing properties of the cytoskeleton. It is possible they act as cross-linkers, stabilizers, or linkers between different cytoskeletal filaments or between the cytoskeleton and cell adhesion sites. nih.gov Advanced imaging techniques, including super-resolution microscopy, will be needed to visualize the precise localization of these proteins within force-generating structures like stress fibers and focal adhesions. nih.gov
Furthermore, studies must investigate if these proteins themselves act as mechanosensors. Some proteins can change their conformation in response to mechanical stress, exposing new binding sites or altering their enzymatic activity. nih.gov Future experiments could involve applying controlled forces to cells and observing the recruitment or conformational changes of the 33 kDa protein in real-time.
Exploring Novel Post-Translational Modifications and Their Functional Hierarchies
Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation, dramatically increasing the functional diversity of the proteome. nih.govyoutube.com Cytoskeletal proteins are heavily regulated by a wide array of PTMs, including phosphorylation, acetylation, ubiquitination, and glycosylation, which control their assembly, stability, and interactions. nih.govnih.govfrontiersin.org
A critical future direction is the systematic identification and characterization of PTMs on 33 kDa cytoskeleton proteins. This will involve the use of advanced mass spectrometry techniques to map specific modification sites on the protein. mdpi.com Once identified, the functional consequence of each PTM must be determined. For instance, researchers will need to investigate how a specific phosphorylation event affects the protein's ability to bind to actin filaments or other interaction partners.
Moreover, it is crucial to understand the "functional hierarchy" or crosstalk between different PTMs. A protein can be modified at multiple sites, and these modifications can act in concert or opposition to fine-tune the protein's function in response to various cellular signals. frontiersin.org Elucidating this complex regulatory code will be essential for a complete understanding of how 33 kDa cytoskeleton proteins are controlled.
Developing Targeted Approaches for Modulating 33 kDa Cytoskeleton Protein Function in Disease States
Dysregulation of the cytoskeleton is a hallmark of many diseases, including cancer, neurological disorders, and cardiovascular diseases. nih.govdeepdyve.combiu.ac.il If a 33 kDa cytoskeleton protein is found to be involved in a disease process, it could represent a novel therapeutic target.
Future research should focus on developing strategies to specifically modulate the function of the target protein. This could involve screening for small molecules that either inhibit or enhance its activity or its interaction with other proteins. mdpi.com For example, if a 3-D structure of the protein is determined, structure-based drug design could be employed to create highly specific inhibitors.
Another approach could be the development of biologics, such as monoclonal antibodies or peptide-based therapeutics, that can interfere with the protein's interactions. The ultimate goal is to create targeted therapies that can correct the cytoskeletal defects associated with the disease while minimizing off-target effects. nih.gov
Integration of Multi-Omics Data with Advanced Imaging for Systems-Level Understanding
To fully grasp the role of a 33 kDa cytoskeleton protein, it is necessary to place it within the broader context of the entire cellular system. This requires a systems-level approach that integrates multiple layers of biological data ("multi-omics") with advanced imaging. oup.com
Future studies will need to combine proteomics data (identifying the protein and its interactors) with transcriptomics (measuring gene expression levels under different conditions) and genomics (identifying potential disease-associated mutations). oup.comnih.gov This multi-omics integration can reveal correlations and causal relationships that are not apparent from a single data type. For example, it could show how a mutation in the gene for a 33 kDa protein affects the expression of its interaction partners.
These datasets must then be integrated with high-resolution spatial and temporal information obtained from advanced imaging modalities. nih.govbiorxiv.org Techniques like live-cell imaging can track the dynamics of the 33 kDa protein in real-time, while super-resolution microscopy can map its precise location relative to other cellular structures. biologists.com Combining these approaches will provide a holistic view of the protein's function within the complex and dynamic environment of the cell.
Bridging In Vitro Reconstitution Studies with In Vivo Cellular Contexts
A comprehensive understanding of cytoskeletal protein function relies on two complementary approaches: in vitro reconstitution and in vivo analysis. In vitro studies, where purified proteins are studied in a controlled environment outside the cell, are powerful for dissecting fundamental molecular mechanisms. nih.govcytoskeleton.comcytoskeleton.com For a 33 kDa protein, in vitro assays could precisely measure its binding affinity for actin filaments or microtubules or determine how it affects their polymerization dynamics. nih.govresearchgate.net
However, the complex and crowded environment of a living cell can significantly influence a protein's behavior. Therefore, it is essential to validate the findings from in vitro studies in an in vivo context. nih.gov This involves studying the protein's function in cultured cells or model organisms. For example, researchers can use gene-editing techniques like CRISPR-Cas9 to remove or mutate the gene for the 33 kDa protein and observe the consequences on cell structure and behavior.
The ultimate goal is to bridge these two approaches. Insights from in vitro experiments can generate specific hypotheses that are then tested in vivo. Conversely, observations from in vivo studies can guide the design of more refined in vitro experiments. This iterative cycle between reductionist and holistic approaches will be critical for building a complete and accurate model of the 33 kDa cytoskeleton protein's function.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for identifying and validating a 33 kDa cytoskeleton protein in mammalian cells?
- Methodology :
- SDS-PAGE and Western Blotting : Use SDS-PAGE under reducing conditions to separate proteins by molecular weight (e.g., 12% gel for 33 kDa resolution) . Validate with antibodies specific to known cytoskeletal markers (e.g., actin-binding proteins) and include loading controls (e.g., GAPDH at 35 kDa) to ensure equal protein loading .
- Immunofluorescence : Pair with cytoskeletal stains (e.g., phalloidin for actin) to confirm subcellular localization .
Q. How can I distinguish the 33 kDa cytoskeleton protein from other proteins of similar molecular weight?
- Methodology :
- 2D Gel Electrophoresis : Resolve proteins by isoelectric point (pI) and molecular weight to separate isoforms or post-translationally modified variants .
- Mass Spectrometry (MS) : Perform tryptic digestion followed by LC-MS/MS to identify unique peptide sequences. Cross-reference with databases like UniProt (e.g., P33241 for LSP1) .
Advanced Research Questions
Q. What strategies can resolve contradictions in functional data (e.g., actin-binding vs. membrane-associated roles) for the 33 kDa cytoskeleton protein?
- Methodology :
- Co-Immunoprecipitation (Co-IP) : Identify interaction partners under varying conditions (e.g., cytosolic vs. membrane fractions) to clarify context-dependent roles .
- Live-Cell Imaging : Use fluorescently tagged constructs to track dynamic localization in response to stimuli (e.g., cytoskeletal disruptors like cytochalasin D) .
Q. How can structural insights into the 33 kDa protein inform its mechanistic role in cytoskeletal dynamics?
- Methodology :
- Homology Modeling : If the protein lacks a solved structure, use tools like 3D-BLAST to identify homologous domains (e.g., laminin-binding regions in the 67 kDa homolog) .
- X-Ray Crystallography : Optimize protein purification (e.g., affinity tags, solubility enhancers) and crystallization conditions using high-throughput screens .
Q. What bioinformatic tools are critical for integrating omics data (e.g., transcriptomics, proteomics) with functional studies of the 33 kDa protein?
- Methodology :
- Plasma Proteome Database (PPD) : Cross-reference expression levels and tissue specificity .
- Pathway Analysis : Use KEGG or GO terms to link the protein to cytoskeletal pathways (e.g., "Regulation of actin cytoskeleton") .
- Key Considerations : Account for species-specific differences when extrapolating data from model organisms .
Troubleshooting & Data Interpretation
Q. How should I address inconsistent Western blot results for the 33 kDa protein across experimental replicates?
- Methodology :
- Technical Replicates : Standardize lysate preparation (e.g., protease inhibitors, sonication time) to reduce variability .
- Antody Validation : Pre-adsorb antibodies with antigenic peptides to confirm specificity .
Q. What experimental designs can elucidate the 33 kDa protein’s role in disease (e.g., cancer metastasis)?
- Methodology :
- CRISPR Knockout Models : Assess phenotypic changes (e.g., cell migration, invasion) .
- Clinical Correlation : Query plasma/serum databases for elevated levels in patient cohorts .
Methodological Innovations
Q. How can machine learning improve functional annotation of the 33 kDa cytoskeleton protein?
- Methodology :
- Feature Extraction : Train models on sequence motifs (e.g., actin-binding domains) and structural data .
- Cross-Species Prediction : Leverage conserved domains to infer functions in poorly characterized organisms .
- Key Considerations : Validate predictions with wet-lab experiments (e.g., binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
